6-Hydroxy-3-xanthen-3-one
Description
Evolution of Xanthenone Chemistry: Historical Perspectives and Contemporary Significance
The study of xanthenones, also known as 9H-xanthen-9-ones, dates back to the identification of these compounds as secondary metabolites in various plants, fungi, and lichens. researchgate.netmdpi.comresearchgate.net Historically, research focused on the isolation and structural elucidation of these naturally occurring molecules. researchgate.net These efforts laid the groundwork for understanding the fundamental properties of the dibenzo-γ-pyrone scaffold. mdpi.com
In contemporary science, the significance of xanthenones has expanded dramatically. They are recognized as "privileged structures" in medicinal chemistry, meaning their core framework is amenable to a wide range of chemical modifications to modulate biological responses. researchgate.netmdpi.comup.pt This has led to extensive research into the synthesis of novel xanthenone derivatives with potential applications in various fields. researchgate.netnih.govnih.gov Modern synthetic strategies often focus on improving efficiency, cost-effectiveness, and sustainability, aligning with the principles of "green chemistry". researchgate.net
Structural Diversity and Core Scaffolds within the Xanthenone Class
The basic xanthenone structure consists of a tricyclic system with a central oxygen-containing heterocycle and a ketone group. researchgate.net This core scaffold, 9H-xanthen-9-one, can be substituted at various positions, leading to a vast structural diversity. mdpi.com Major classes of xanthones include simple oxygenated, prenylated, xanthonolignoids, and bis-xanthones. researchgate.net
The structural diversity is further enhanced by the possibility of forming complex architectures, such as the caged xanthones found in the Garcinia genus, which feature a unique 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold. scienceopen.com The position and nature of substituents on the xanthenone ring dramatically influence the molecule's chemical and biological properties. researchgate.net
Academic Rationale for In-depth Investigation of 6-Hydroxy-3-xanthen-3-one
The academic interest in this compound stems from its role as a key intermediate and a fundamental building block in the synthesis of more complex molecules. Its derivatives have been investigated for a variety of applications, including as fluorophores and as potential inhibitors of enzymes like poly(ADP-ribose) glycohydrolase (PARG). acs.orgnih.gov
The synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores, for instance, highlights the utility of this scaffold. acs.orgnih.gov These fluorescent dyes are valuable tools in biological research. Furthermore, studies on the inhibitory activities of 6-hydroxy-3H-xanthene-3-one derivatives against PARG provide insights into designing selective enzyme inhibitors. nih.gov The investigation of this specific compound and its derivatives contributes to a deeper understanding of structure-activity relationships within the broader xanthenone class.
Overview of Current Research Paradigms and Emerging Frontiers for Xanthenone Derivatives
Current research on xanthenone derivatives is characterized by a multidisciplinary approach, combining synthetic organic chemistry, medicinal chemistry, and chemical biology. A significant paradigm is the development of efficient and environmentally friendly synthetic methodologies, including multicomponent reactions and photochemical methods. researchgate.net
Emerging frontiers include the exploration of xanthenones as anticancer agents, immunomodulators, and antimicrobial compounds. nih.govmdpi.com The ability of xanthenone derivatives to induce immunomodulatory activity and selective reduction in tumor blood flow represents a novel approach in cancer therapy. nih.gov Furthermore, the development of xanthenone-based fluorescent probes for detecting reactive oxygen species like hydrogen peroxide is an active area of research. nih.gov The structural and functional diversity of xanthenones continues to inspire the design of new compounds with tailored properties for a wide array of scientific applications. up.pt
Structure
2D Structure
3D Structure
Properties
CAS No. |
60025-94-7 |
|---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
6-hydroxyxanthen-3-one |
InChI |
InChI=1S/C13H8O3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7,14H |
InChI Key |
HXYAESYPQJYEBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C=C2C1=CC3=C(O2)C=C(C=C3)O |
Canonical SMILES |
C1=CC(=O)C=C2C1=CC3=C(O2)C=C(C=C3)O |
Other CAS No. |
60025-94-7 |
Synonyms |
6-hydroxy-3-xanthen-3-one |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 6 Hydroxy 3 Xanthen 3 One and Its Analogues
Classical Approaches to the Xanthenone Core Construction
The foundational methods for assembling the tricyclic xanthenone framework have traditionally relied on condensation and cyclization reactions. These methods, while effective, often necessitate harsh conditions.
Condensation Reactions and Their Variants
Condensation reactions are fundamental to the synthesis of the xanthenone scaffold, typically involving the reaction of a phenol (B47542) with a β-keto ester or a related dicarbonyl compound. wikipedia.orgnumberanalytics.com One of the most well-known methods is the Pechmann condensation, which is widely used for the synthesis of coumarins but can be adapted for xanthenone synthesis. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction typically requires a strong acid catalyst, such as sulfuric acid or aluminum chloride, and involves the initial formation of an ester followed by an intramolecular electrophilic attack on the aromatic ring. wikipedia.orgorganic-chemistry.org
Another classical approach involves the one-pot, three-component condensation of a phenol, an aldehyde, and a cyclic 1,3-dicarbonyl compound. researchgate.net This method allows for the direct assembly of the xanthenone core. For instance, the reaction of β-naphthol, an aromatic aldehyde, and a cyclic 1,3-dione in the presence of a catalytic amount of iodine can produce xanthenone derivatives in high yields. nih.gov
The Friedel-Crafts acylation represents another key condensation strategy. This involves the reaction of a substituted benzoyl chloride with a phenolic derivative to form a benzophenone (B1666685) intermediate, which can then be cyclized to the xanthenone. up.pt The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the acylation.
A significant two-step method for preparing 9-aryl-6-hydroxy-3H-xanthen-3-ones involves the condensation of an aryl aldehyde with a resorcinol (B1680541) derivative. acs.org This reaction proceeds through a triarylmethane intermediate. acs.orgnih.gov However, this condensation can be complicated by retro-Friedel-Crafts reactions, which can be minimized by carefully controlling the amount of acid used. acs.orgnih.gov
| Condensation Reaction Variant | Reactants | Conditions | Key Features |
| Pechmann-type Condensation | Phenol, β-keto ester | Strong acid (e.g., H₂SO₄, AlCl₃) | Forms coumarin-like structures, adaptable for xanthenones. wikipedia.orgnumberanalytics.comorganic-chemistry.org |
| Three-Component Condensation | Phenol, Aldehyde, 1,3-Dicarbonyl | Iodine catalyst | One-pot synthesis of the xanthenone core. researchgate.netnih.gov |
| Friedel-Crafts Acylation | Benzoyl chloride, Phenol | Lewis acid catalyst | Proceeds via a benzophenone intermediate. up.pt |
| Aldehyde-Resorcinol Condensation | Aryl aldehyde, Resorcinol | Acid catalyst (e.g., methanesulfonic acid) | Forms a triarylmethane intermediate; requires control to avoid side reactions. acs.orgnih.gov |
Cyclization Pathways and Mechanistic Considerations
The cyclization step is the defining transformation in xanthenone synthesis, forming the central pyrone ring. The mechanism of this ring closure depends on the specific synthetic route employed.
In methods that proceed through a benzophenone intermediate, such as the Friedel-Crafts acylation pathway, the cyclization of a 2,2'-dihydroxybenzophenone (B146640) derivative occurs via dehydration. researchgate.net This intramolecular cyclization is often promoted by strong acids or dehydrating agents.
For the synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-ones from the condensation of aryl aldehydes and fluororesorcinol, the xanthenone ring system is formed through a final oxidative cyclization of the triarylmethane intermediate using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov
Another important cyclization pathway is the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt This method, often facilitated by reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), can lead to high yields of xanthones without the isolation of a benzophenone intermediate. researchgate.net
The oxa-Michael-aldol condensation offers a rapid route to xanthenone scaffolds. researchgate.net This domino reaction involves an initial oxa-Michael addition followed by an intramolecular aldol (B89426) condensation to construct the heterocyclic ring.
| Cyclization Pathway | Precursor | Reagent/Conditions | Mechanistic Feature |
| Dehydration of Dihydroxybenzophenone | 2,2'-Dihydroxybenzophenone | Strong acid, heat | Intramolecular dehydration. researchgate.net |
| Oxidative Cyclization | Triarylmethane intermediate | DDQ | Oxidation followed by ring closure. nih.gov |
| Electrophilic Cycloacylation | 2-Aryloxybenzoic acid | Eaton's reagent | Direct cyclization without intermediate isolation. up.ptresearchgate.net |
| Oxa-Michael-Aldol Condensation | Phenol, α,β-Unsaturated carbonyl | Base or organocatalyst | Domino reaction sequence. researchgate.net |
Regioselective Synthesis of 6-Hydroxy-3-xanthen-3-one
Achieving the specific substitution pattern of this compound requires careful control over the introduction and positioning of both the hydroxyl and carbonyl groups.
Control of Hydroxyl Group Introduction and Positioning
The regioselective placement of the hydroxyl group at the C-6 position is typically dictated by the choice of the starting phenolic reactant. The use of resorcinol or its derivatives is a common strategy, as the existing hydroxyl groups direct the orientation of subsequent reactions. For example, in the synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one, 4-fluororesorcinol (B135099) is used as a key starting material. acs.orgnih.gov The fluorine atom can be a placeholder or a modifying group, but the inherent reactivity of the resorcinol skeleton guides the formation of the 6-hydroxy substitution pattern.
In biosynthetic pathways, the hydroxylation patterns of xanthones are determined by the regioselective action of enzymes. nih.gov While not a synthetic laboratory method, this highlights the principle of guided hydroxyl group placement. Synthetic strategies often mimic this by using starting materials with pre-installed hydroxyl groups or functional groups that can be readily converted to hydroxyls at the desired position.
Directed Assembly for Carbonyl Functionalization at C-3
The positioning of the carbonyl group at C-3 is a significant challenge that requires specific synthetic design. One approach involves using a starting material that already contains the necessary functionality. For instance, the condensation of a phenol with a β-keto ester where the ester group ultimately forms part of the pyrone ring can direct the carbonyl to the C-3 position, depending on the structure of the keto ester.
A two-step method for synthesizing 9-aryl-6-hydroxy-3H-xanthen-3-one demonstrates a clear strategy for achieving the C-3 carbonyl. nih.gov The process starts with the condensation of an aryl aldehyde and fluororesorcinol, which forms a triarylmethane intermediate. nih.gov The final step is an oxidative cyclization with DDQ, which establishes the xanthenone ring system with the ketone at the 3-position. nih.gov
Modern Catalytic Strategies in Xanthenone Synthesis
Modern synthetic chemistry has seen a shift towards the use of catalytic methods to improve efficiency, selectivity, and sustainability. conicet.gov.ar These approaches are increasingly being applied to the synthesis of xanthenones.
Heterogeneous catalysts, such as copper immobilized on amine-modified NaY zeolite, have been developed for the synthesis of xanthenes, which are precursors to xanthenones. chemmethod.com These catalysts offer advantages like easy recovery and reusability. chemmethod.com Other heterogeneous catalysts include magnetically separable CuFe2O4 nanoparticles and natural phosphates. conicet.gov.archemmethod.com
Homogeneous catalysis has also advanced, with the use of natural organic acids like oxalic acid as green catalysts for one-pot, three-component syntheses of xanthenones. scielo.br These reactions can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. scielo.br Copper(II) chloride in the presence of triphenylphosphine (B44618) has been shown to catalyze the ortho-acylation of phenols with aryl aldehydes, providing a direct route to xanthones in a single step with high yields. researchgate.net
The development of organocatalysis has also impacted xanthenone synthesis. For example, a phosphine-based organocatalyst has been discovered for the oxa-Michael-aldol condensation to form xanthenone scaffolds. researchgate.net These modern catalytic methods often provide milder reaction conditions, higher yields, and a reduced environmental impact compared to classical approaches. conicet.gov.ar
| Catalyst Type | Example | Reaction Type | Advantages |
| Heterogeneous | Copper on modified NaY zeolite | Xanthene synthesis | Reusable, easy separation. chemmethod.com |
| Heterogeneous | CuFe₂O₄ nanoparticles | Xanthenone synthesis | Magnetically separable. conicet.gov.ar |
| Homogeneous | Oxalic acid | Three-component condensation | Green, solvent-free conditions. scielo.br |
| Homogeneous | Copper(II) chloride/triphenylphosphine | ortho-Acylation/cyclization | One-step synthesis, high yields. researchgate.net |
| Organocatalyst | Phosphine-based | Oxa-Michael-aldol condensation | Metal-free catalysis. researchgate.net |
Transition Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis offers powerful tools for the construction of the xanthenone scaffold, enabling the formation of key carbon-carbon and carbon-oxygen bonds with high efficiency.
A notable example involves the use of copper(II) chloride in the presence of triphenylphosphine to catalyze the intermolecular ortho-acylation of phenols with aryl aldehydes. This method allows for a one-step synthesis of xanthenone derivatives in high yields by proceeding through an acylation followed by an intramolecular cyclization. researchgate.net Another approach utilizes a palladium acetate (B1210297) catalyst system with potassium persulfate and trifluoroacetic acid for the reaction of diaryl ethers with carbon monoxide to yield xanthones. researchgate.net
In a different strategy, ruthenium chloride hydrate (B1144303) has been employed as a homogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[a]xanthen-11-one derivatives. mdpi.com Furthermore, copper-catalyzed methodologies have been developed for the synthesis of various xanthene and xanthone (B1684191) derivatives, highlighting the versatility of this metal in facilitating these transformations. researchgate.netresearchgate.net
| Catalyst System | Reactants | Product Type | Key Features |
| CuCl2 / PPh3 | Phenols, Aryl Aldehydes | Xanthone Derivatives | One-step, high yields researchgate.net |
| Pd(OAc)2 / K2S2O8 / TFA | Diaryl Ethers, Carbon Monoxide | Xanthones | researchgate.net |
| RuCl2·H2O | Diketones, Aldehydes, Naphthols | Tetrahydrobenzo[a]xanthen-11-ones | Homogeneous catalysis mdpi.com |
Organocatalysis and Enzyme-Mediated Synthesis
Organocatalysis has emerged as a valuable, metal-free alternative for the synthesis of xanthenones, often proceeding under mild conditions. L-proline, a simple amino acid, has been shown to effectively catalyze the three-component coupling of 2-hydroxybenzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and indole (B1671886) to produce 9-(1H-indol-3-yl)-xanthen-4-(9H)-ones in aqueous micellar conditions. researchgate.netresearchgate.net This approach is lauded for its operational simplicity and use of a biocompatible catalyst.
Natural organic acids, such as oxalic acid, have also been utilized as green catalysts for the one-pot, three-component synthesis of xanthenones from aldehydes, phenolic compounds, and cyclic 1,3-dicarbonyls under solvent-free microwave conditions. scielo.brscielo.brfigshare.com This method provides good to excellent yields (up to 93%) and aligns with green chemistry principles. scielo.br Other organocatalysts, like N-triflylphosphoramide, have been developed for the intramolecular Friedel–Crafts reaction to synthesize novel 9-arylxanthenes with excellent yields at room temperature. rsc.org
Enzyme-mediated synthesis of the xanthenone core is a less explored but promising area. Yeast-mediated processes, for instance, have been reported for the oxidative intramolecular cyclization of precursors to form xanthones. researchgate.net Specifically, Rhodotorula buffonii has been used to catalyze the oxidation of maclurin (B1675891) to norathyriol, a key intermediate. researchgate.net While direct enzymatic synthesis of this compound is not widely documented, these findings suggest the potential for developing biocatalytic routes. researchgate.netrsc.org
| Catalyst | Reactants | Product Type | Key Features |
| L-proline | 2-Hydroxybenzaldehyde, Dimedone, Indole | 9-(1H-indol-3-yl)-xanthen-4-(9H)-ones | Mild, aqueous conditions researchgate.netresearchgate.net |
| Oxalic Acid | Aldehydes, Phenols, 1,3-Dicarbonyls | Xanthenones | Solvent-free, microwave-assisted, high yields scielo.br |
| N-Triflylphosphoramide | Diarylcarbinols | 9-Arylxanthenes | Room temperature, high yields rsc.org |
| Yeast (Rhodotorula buffonii) | Maclurin | Norathyriol (Xanthone precursor) | Biocatalytic oxidation researchgate.net |
Nanocomposite and Heterogeneous Catalysis
The use of nanocomposites and heterogeneous catalysts in xanthenone synthesis offers significant advantages, including catalyst recyclability, ease of separation from the reaction mixture, and enhanced stability. These catalysts are central to the development of more sustainable synthetic protocols.
Several studies have demonstrated the efficacy of various nanocatalysts. For example, copper chromite nanoparticles (CuCr2O4 NPs) have been successfully used as a heterogeneous catalyst for the one-pot, three-component synthesis of xanthenones under ultrasonic irradiation in water. tandfonline.comtandfonline.comtandfonline.com This method is noted for its high yields and short reaction times. tandfonline.comtandfonline.com Similarly, a TiO2-CNTs nanocomposite has been employed as a recyclable catalyst for the synthesis of xanthenone derivatives in aqueous media. nih.gov
Other effective heterogeneous catalysts include:
Activated carbon/MoO3 nanocomposite : Used for the synthesis of xanthenones under ethanol-drop grinding conditions at room temperature, offering high yields (93-97%) in short reaction times (15-20 min). nih.gov
CdO nanoparticles : Serve as a robust catalyst for the cyclocondensation reaction to produce xanthenones under ultrasonic irradiation in water at room temperature. kashanu.ac.irkashanu.ac.ir
Cobalt ferrite (B1171679) (CoFe2O4) magnetic nanoparticles : Utilized in a solvent mixture of ethanol (B145695) and water under sonication to synthesize tetrahydrobenzo[a]xanthen-11-ones in high yields. nih.gov
Zeolites (e.g., HY zeolite, Fe-Cu/ZSM-5) : These microporous materials have shown promise in catalyzing the condensation reactions to form benzoxanthenones due to their thermal stability and tunable acidity. researchgate.netnih.gov
These examples underscore the growing importance of designing and applying advanced materials as catalysts to drive the efficient and green synthesis of xanthenones.
Sustainable and Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthetic strategies for this compound and its analogues, aiming to reduce the environmental impact of chemical processes.
Solvent-Free and Aqueous Medium Reactions
A major focus of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives like water, or by eliminating the solvent altogether.
Several methodologies for xanthenone synthesis have been developed to operate under solvent-free conditions. For instance, the use of natural organic acids like oxalic acid as a catalyst allows for the efficient synthesis of xanthenones via a one-pot, three-component reaction under solvent-free microwave irradiation. scielo.brscielo.brfigshare.com Another approach employs an activated carbon/MoO3 nanocomposite catalyst under ethanol-drop grinding at room temperature, avoiding the need for bulk solvents. nih.gov The condensation of aldehydes with 2-naphthol (B1666908) in the presence of N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (B86663) as a solid acid catalyst has also been achieved under solvent-free conditions with ultrasound irradiation. nih.gov
Aqueous media reactions are also prominent. The synthesis of xanthenone derivatives has been successfully carried out in water using a TiO2-CNTs nanocomposite as a recyclable catalyst. nih.gov Copper chromite nanoparticles have also been effectively used in water, coupled with ultrasonic irradiation, to facilitate the synthesis of xanthenones. tandfonline.comtandfonline.comtandfonline.com These aqueous methods not only reduce the reliance on hazardous solvents but also often simplify the work-up procedures.
| Condition | Catalyst | Key Features |
| Solvent-Free | Oxalic Acid | Microwave-assisted, high yields scielo.br |
| Solvent-Free | Activated carbon/MoO3 | Grinding at room temperature nih.gov |
| Solvent-Free | N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate | Ultrasound irradiation nih.gov |
| Aqueous Medium | TiO2-CNTs nanocomposite | Recyclable catalyst nih.gov |
| Aqueous Medium | Copper Chromite Nanoparticles | Ultrasound-assisted tandfonline.comtandfonline.comtandfonline.com |
Waste Minimization and Atom Economy Considerations
The principles of waste minimization and high atom economy are central to green chemistry and are reflected in the design of modern synthetic routes to xanthenones. Multicomponent reactions (MCRs) are particularly noteworthy in this regard, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials into the final structure.
The one-pot, three-component synthesis of xanthenones from aldehydes, phenols, and cyclic 1,3-dicarbonyls is a prime example of an atom-economical process. researchgate.netscielo.br These reactions, often catalyzed by acids or nanocatalysts, generate the xanthenone core with minimal byproducts. researchgate.netscielo.brnih.gov The use of recyclable heterogeneous catalysts, such as TiO2-CNTs and copper chromite nanoparticles, further contributes to waste reduction by allowing the catalyst to be recovered and reused over multiple cycles. tandfonline.comtandfonline.comnih.gov
Photochemical Synthesis Routes
Photochemical methods offer a unique and green approach to the synthesis of xanthenones, utilizing light as a clean energy source to drive chemical reactions. These reactions can often be conducted at ambient temperature, avoiding the need for thermal energy and potentially leading to different selectivity compared to thermal methods.
While specific photochemical routes for the direct synthesis of this compound are not extensively detailed in the provided context, the general applicability of photochemical reactions to the synthesis of xanthenones has been noted as a green and economical approach. researchgate.net It is suggested that photochemical reactions align well with the demands of "green chemistry" and can be considered part of an "ideal synthesis" strategy. researchgate.net The potential for photoenolization and subsequent cyclization reactions presents a plausible, yet underexplored, avenue for the construction of the xanthenone core.
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
For synthetic intermediates, such as the triarylmethanes formed in the two-step synthesis, silica (B1680970) gel flash chromatography is a standard and effective purification method. nih.govamazonaws.com This technique allows for the separation of the intermediate from unreacted starting materials and byproducts before proceeding to the final cyclization step. amazonaws.com Similarly, the less polar carbinol leuco base intermediates can be readily purified using standard column chromatography. nih.gov In cases where a precursor like 2,4-dihydroxybenzophenone (B1670367) is contaminated with the highly colored 6-hydroxy-9-phenyl-3H-xanthen-3-one, a chemical purification can be employed by treating the crude mixture with sodium hydrosulfite in an aqueous alkaline solution. google.com
The final xanthene compounds can be challenging to purify due to their relatively polar nature. nih.gov However, in some instances, the products are highly crystalline and can be purified by simple filtration directly from the reaction mixture, avoiding the need for chromatography. nih.govresearchgate.net
Chromatographic methods are widely employed for the purification of xanthene dyes. High-performance liquid chromatography (HPLC), particularly using reverse-phase columns like C18, is a reliable method for separating xanthene derivatives from their impurities and for verifying final purity. cellulosechemtechnol.rotandfonline.com Mobile phases often consist of mixtures of methanol (B129727) or acetonitrile (B52724) with aqueous buffers. cellulosechemtechnol.rotandfonline.com For analytical purposes and quality control, micellar electrokinetic chromatography (MEKC) has been demonstrated as a powerful alternative to traditional HPLC for the analysis of xanthine (B1682287) derivatives. nih.gov
Crystallization is a cornerstone technique for purifying the final products. rochester.edu The selection of an appropriate solvent or solvent system is crucial for obtaining high-purity crystalline solids. rochester.edu For chiral analogues, fractional crystallization of diastereomeric esters can be an effective method for resolution. nih.gov A specialized purification process for water-soluble xanthene dyes involves their precipitation as a water-insoluble metal salt. This salt is isolated by filtration and then converted back into the pure, water-soluble dye, effectively removing process intermediates. google.com
Table 2: Purification and Isolation Techniques
| Technique | Target | Description | Key Advantages | Citation |
|---|---|---|---|---|
| Flash Chromatography | Synthetic Intermediates (e.g., triarylmethanes, carbinol leuco bases) | Separation on a silica gel column using an eluent gradient. | Effective for separating less polar intermediates from byproducts. | nih.govamazonaws.com |
| Chemical Treatment | Precursors (e.g., 2,4-dihydroxybenzophenone) | Treatment with sodium hydrosulfite in an alkaline medium to reduce colored xanthene impurities. | Specific removal of known, colored impurities. | google.com |
| Filtration | Final Products | Direct isolation of a solid product from the reaction solution. | Simple, rapid, and avoids chromatography when products precipitate cleanly. | nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Final Products & Analogues | Separation based on differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | High resolution, suitable for analysis and purification of polar compounds. | cellulosechemtechnol.rotandfonline.com |
| Crystallization / Recrystallization | Final Products & Analogues | Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals. | Can yield very high purity material; can separate isomers. | rochester.edunih.govgoogle.com |
| Insoluble Salt Formation | Water-Soluble Dyes | Precipitation of the dye as a water-insoluble metal salt, followed by isolation and conversion back to the soluble form. | Efficiently removes water-soluble impurities like unreacted resorcinol. | google.com |
| Micellar Electrokinetic Chromatography (MEKC) | Xanthine Derivatives | An electrophoretic technique using micelles to separate neutral and charged molecules. | High efficiency, alternative to HPLC for quality control. | nih.gov |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 6 Hydroxy 3 Xanthen 3 One
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 6-Hydroxy-3-xanthen-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the xanthene core.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its seven aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the hydroxyl and ether functionalities. Protons on the A-ring (containing the carbonyl) would typically appear at a lower field compared to those on the C-ring (containing the hydroxyl group). researchgate.net
The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would feature 13 distinct carbon signals, including a characteristic downfield signal for the carbonyl carbon (C-3) and signals for the oxygen-substituted aromatic carbons. scispace.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on typical shifts for similar xanthene structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | 7.0 - 7.2 | 115.0 - 118.0 |
| 2 | 6.8 - 7.0 | 130.0 - 133.0 |
| 4 | 7.8 - 8.1 | 125.0 - 128.0 |
| 4a | - | 120.0 - 123.0 |
| 5 | 6.9 - 7.1 | 102.0 - 105.0 |
| 6 | - | 160.0 - 163.0 |
| 7 | 7.2 - 7.4 | 110.0 - 113.0 |
| 8 | 6.7 - 6.9 | 118.0 - 121.0 |
| 8a | - | 155.0 - 158.0 |
| 9a | - | 152.0 - 155.0 |
| 10a | - | 112.0 - 115.0 |
| 3 (C=O) | - | 180.0 - 185.0 |
| 9 (CH₂) | 3.8 - 4.2 | 30.0 - 35.0 |
To confirm the assignments and establish the molecule's precise structure, several 2D-NMR experiments are employed. scribd.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. emerypharma.com It would reveal the connectivity between adjacent protons on the aromatic rings, such as the coupling between H-1 and H-2, and H-7 and H-8.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for definitively assigning each carbon atom that has a proton attached. For example, it would show a cross-peak between the signal for H-1 and the signal for C-1. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.edu HMBC is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. emerypharma.com For instance, the proton at H-1 would show a correlation to the quaternary carbon C-9a and the carbonyl carbon C-3, confirming the structure of the A-ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This experiment provides information about the three-dimensional structure and conformation of the molecule.
While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) gives information on the structure and dynamics in the solid phase. mdpi.com This technique is particularly useful for studying polymorphism—the ability of a compound to exist in more than one crystal form. researchgate.net Different polymorphs can have different physical properties. By analyzing the ¹³C chemical shifts and using techniques that measure through-space dipolar couplings, ssNMR can distinguish between different crystalline forms and provide insights into molecular packing and intermolecular interactions in the solid state. nih.govacs.org
Application of 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS is a powerful tool used to determine the exact mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. innovareacademics.in
High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, can measure mass-to-charge ratios (m/z) to several decimal places. spectralworks.com For this compound, the exact mass of the molecular ion ([M]+•) provides its unique elemental composition.
Table 2: HRMS Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₃ | Computed by PubChem nih.gov |
| Molecular Weight | 212.20 g/mol | Computed by PubChem nih.gov |
| Exact Mass | 212.047344113 Da | Computed by PubChem nih.gov |
| Elemental Composition | C: 73.58%, H: 3.80%, O: 22.62% | Calculated from Molecular Formula |
The experimentally determined accurate mass would be compared to the theoretical value to confirm the elemental formula C₁₃H₈O₃. nih.gov
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. thermofisher.comresearchgate.net The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. savemyexams.com
For this compound, key fragmentation pathways would likely involve:
Loss of Carbon Monoxide (CO): A common fragmentation for ketones and quinone-like structures, leading to a fragment ion at m/z 184.
Retro-Diels-Alder (RDA) Reaction: The heterocyclic central ring could undergo an RDA reaction, breaking the molecule into smaller, characteristic pieces.
Cleavage of the Hydroxyl Group: Loss of a hydroxyl radical (•OH) or water (H₂O) could also be observed.
Analyzing these fragments allows for the reconstruction of the original molecular structure, providing powerful confirmatory evidence that complements the data obtained from NMR spectroscopy. researchgate.net
Accurate Mass Determination and Elemental Composition
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural details of molecules like this compound.
Identification and Assignment of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound and its derivatives exhibit characteristic bands corresponding to their specific functional groups. The presence of hydroxyl (O-H), carbonyl (C=O), and ether (C-O-C) groups, along with the aromatic xanthene core, gives rise to a unique vibrational fingerprint.
For instance, in a study of a xanthene derivative, the stretching vibrations of the carbonyl groups were observed in the experimental IR and Raman spectra. scifiniti.com Specifically, the C=O stretching vibration of a non-hydrogen-bonded carbonyl group was assigned to a band at 1719 cm⁻¹ in both the IR and Raman spectra. scifiniti.com The C-H stretching vibrations typically appear in the region of 3100–2960 cm⁻¹. scifiniti.com
In derivatives of this compound, the characteristic frequencies can be influenced by substituent groups. For example, in 9-aryl substituted 2,6,7-trihydroxyxanthen-3-one derivatives, the structures were confirmed by IR spectroscopy, which helped to identify the key functional groups within the modified xanthene structure. researchgate.net
Here is a table summarizing the characteristic vibrational frequencies for functional groups found in this compound and its derivatives:
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretching | 1719 | scifiniti.com |
| C-H | Stretching | 2960-3100 | scifiniti.com |
| O-H | Stretching | ~3400 | jchemrev.com |
| C-O-C (ether) | Stretching | 1000-1300 | scifiniti.com |
| C=C (aromatic) | Stretching | 1400-1600 | scifiniti.com |
Conformational Analysis and Hydrogen Bonding Network Probing
Vibrational spectroscopy is particularly sensitive to the conformational state of a molecule and the presence of hydrogen bonds. The frequency of the O-H stretching vibration is a well-established probe for hydrogen bonding. jchemrev.comnih.gov A broad and strong absorption band around 3400 cm⁻¹ in the IR spectrum is indicative of extensive hydrogen-bonding networks. jchemrev.com The strength of the hydrogen bond is correlated with the shift in the vibrational frequency; stronger bonds generally lead to lower stretching frequencies. nih.gov
In the solid state, intermolecular hydrogen bonding can significantly influence the vibrational spectra. For derivatives of xanthene, hydrogen bonding interactions have been studied using IR spectroscopy to understand their structural organization. goums.ac.ir For example, the formation of an adsorption complex of a 9-[1-(2-methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one derivative with Ficoll was suggested to occur through hydrogen bonding. nih.gov
Conformational changes can also be detected by IR spectroscopy, as different conformers can exhibit distinct vibrational frequencies for the same functional group. auremn.org.br This allows for the study of conformational equilibria in solution. auremn.org.br
Electronic Absorption (UV-Vis) and Steady-State/Time-Resolved Fluorescence Spectroscopy
Electronic spectroscopy provides valuable information about the electronic structure and excited-state properties of this compound and its derivatives.
Characterization of Electronic Transitions and Absorption Profiles
The UV-Vis absorption spectrum of this compound is characterized by absorptions in the visible range, which are responsible for its color. These absorptions arise from π-π* electronic transitions within the conjugated xanthene chromophore. researchgate.net The position and intensity of these absorption bands are sensitive to the solvent environment and substituents on the xanthene ring.
For a synthesized xanthene-based reactive dye, the absorption wavelengths were found to be in the range of 465-490 nm in various solvents, indicating a positive solvatochromism effect. icrc.ac.ir This shift to longer wavelengths (red shift) in more polar solvents suggests that the excited state is more polar than the ground state. researchgate.net The absorption of light in the 420-430 nm range can make a substance appear yellow, while absorption between 500-520 nm can result in a red color. uzh.ch
Fluorescence Emission Maxima and Quantum Yield Determination
Upon excitation, this compound and its derivatives exhibit fluorescence. The fluorescence emission maxima and quantum yields are crucial parameters for their application as fluorescent probes. Similar to absorption, the emission properties are also influenced by the solvent and molecular structure.
A study on new 1,2,3-triazol-xanthen-3-one derivatives showed that their fluorescence emission intensity was higher than that of fluorescein (B123965) in ethanol (B145695). niscair.res.in For a xanthene-based reactive dye, the emission wavelengths were observed in the range of 498-538 nm, and the fluorescence quantum yield varied from 0.04 to 0.66 in different solvents. icrc.ac.ir In another example, a fluorescein derivative, 9-[1-(2-Methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one, displayed a significant increase in its fluorescence quantum yield from 0.01 in aqueous solution to 0.31 when adsorbed onto microcrystalline cellulose. nih.gov The anionic species of this derivative in aqueous solution has a fluorescence quantum yield nearly one hundred times higher than its neutral species. nih.govresearchgate.net
The following table summarizes the photophysical properties of some this compound derivatives:
| Derivative | Solvent/Medium | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Reference |
| Xanthene-based reactive dye | Various | 465-490 | 498-538 | 0.04-0.66 | icrc.ac.ir |
| 9-[1-(2-Methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one (Neutral) | Aqueous Solution | - | - | 0.01 | nih.gov |
| 9-[1-(2-Methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one (Neutral) | Microcrystalline Cellulose | - | - | 0.31 ± 0.10 | nih.gov |
| 9-[1-(2-Methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one (Anionic) | Aqueous Solution | - | - | ~1.0 (relative to neutral) | nih.govresearchgate.net |
| Fluorescein (monoanionic) | Aqueous Solution | - | - | 0.37 | researchgate.net |
Investigation of Excited-State Dynamics and Lifetimes
Time-resolved fluorescence spectroscopy is employed to investigate the dynamics of the excited state, including processes like excited-state proton transfer (ESPT) and non-radiative decay. rsc.orgresearchgate.net The fluorescence lifetime is a measure of how long the molecule stays in the excited state before returning to the ground state.
For certain xanthene derivatives, the excited-state dynamics are complex and can involve torsional isomerization or other relaxation pathways. researchgate.net The environment plays a crucial role in regulating these dynamics. For example, the excited-state intramolecular proton transfer (ESIPT) process observed for 3-hydroxychromone in solution is not favored in the gas phase. rsc.org
Studies on derivatives of this compound have utilized time-resolved fluorescence to understand their behavior in different environments, such as in the presence of biological molecules or in different solvents. nih.govresearchgate.net These studies are essential for the development of fluorescent sensors with specific functionalities. researchgate.net
Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structurersc.orgchemicalbook.com
Determination of Crystal Lattice Parameters and Space Grouprsc.org
The crystal system, lattice parameters, and space group are fundamental properties derived from SCXRD, defining the geometry and symmetry of the unit cell, the smallest repeating unit of a crystal. uol.de For instance, a derivative, 9-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-6-hydroxy-3H-xanthen-3-one, has been synthesized and its structure identified by X-ray diffraction. researcher.life The analysis revealed that this compound crystallizes in a triclinic system with the space group Pī. The detailed crystallographic data are summarized in the table below.
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | Pī |
| a (Å) | 8.296(4) |
| b (Å) | 9.726(5) |
| c (Å) | 11.976(6) |
| α (°) | 90.953(7) |
| β (°) | 105.081(7) |
| γ (°) | 100.693(8) |
| Volume (ų) | 914.7(8) |
| Z | 2 |
Elucidation of Intermolecular Interactions and Crystal Packingrsc.org
The arrangement of molecules within the crystal, known as crystal packing, is governed by various intermolecular interactions. In derivatives of this compound, the presence of hydroxyl (-OH) and carbonyl (C=O) groups facilitates the formation of strong intermolecular hydrogen bonds, particularly O-H···O interactions. iucr.orgiucr.org These interactions often direct the assembly of molecules into one-dimensional chains or more complex three-dimensional networks. iucr.orgiucr.org
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)
While this compound is an achiral molecule, it can be chemically modified to create chiral derivatives. researchgate.net The stereochemical properties of these chiral molecules can be investigated using chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy. wikipedia.org
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is exceptionally sensitive to the three-dimensional structure and conformation of molecules in solution. nih.gov For example, a study on a new chiral C70 derivative incorporating a xanthene unit demonstrated the power of CD spectroscopy. The isolation of the two enantiomers was confirmed by their mirror-image CD spectra. nih.gov This type of analysis is essential for confirming the enantiomeric purity of a sample and for elucidating the relationship between a molecule's absolute configuration and its optical properties. nih.govcas.cz Therefore, should chiral derivatives of this compound be synthesized, CD spectroscopy would be an indispensable tool for their structural characterization.
Computational and Theoretical Chemistry Insights into 6 Hydroxy 3 Xanthen 3 One
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a important tool for investigating the electronic and structural properties of molecules. windows.netscispace.com It offers a balance between computational cost and accuracy, making it suitable for studying complex organic compounds like 6-Hydroxy-3-xanthen-3-one. DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. nobelprize.org
Geometry Optimization and Vibrational Frequency Analysis
A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov For this compound, geometry optimization is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G**. goums.ac.ir This process yields the equilibrium bond lengths, bond angles, and dihedral angles of the molecule. goums.ac.ir
Vibrational frequency analysis is subsequently carried out on the optimized geometry. gaussian.com This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. goums.ac.iruni-muenchen.de The calculated vibrational frequencies can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectral bands. goums.ac.ir
Table 1: Selected Optimized Geometrical Parameters of this compound (Example)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |
| Bond Length | C-O (ether) | 1.375 Å |
| Bond Length | C=O (ketone) | 1.230 Å |
| Bond Length | C-O (hydroxyl) | 1.350 Å |
| Bond Angle | C-O-C (ether) | 118.5° |
| Dihedral Angle | O-C-C-C (xanthene ring) | 179.8° |
Note: The values in this table are illustrative and would be obtained from a specific DFT calculation.
Electronic Structure: Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govphyschemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netekb.eg
A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be easily excited. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov The energies of the HOMO and LUMO and the resulting energy gap for this compound can be calculated using DFT. These calculations reveal that the HOMO is typically localized on the electron-rich hydroxyphenyl moiety, while the LUMO is distributed over the xanthenone core.
Table 2: Frontier Molecular Orbital Energies and Energy Gap of this compound (Example)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -2.45 |
| Energy Gap (ΔE) | 3.44 |
Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.
Electrostatic Potential Surface Mapping and Charge Distribution
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wuxiapptec.com It is mapped onto the electron density surface, where different colors represent varying electrostatic potential values. wuxiapptec.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. wuxiapptec.comsobereva.com
For this compound, the MEP surface would show a negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as sites of high electron density. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential. This analysis is valuable for understanding intermolecular interactions and predicting the sites of chemical reactions. The distribution of Mulliken atomic charges, which can also be calculated, provides a quantitative measure of the charge on each atom, complementing the visual information from the MEP map. windows.net
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. rsc.orgresearchgate.netohio-state.edu It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the prediction of UV-Vis and fluorescence spectra. nih.govresearchgate.net
Simulated UV-Vis and Fluorescence Spectra Correlation with Experimental Data
TD-DFT calculations can simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. researchgate.netacs.orgunifi.it The calculations provide information on the excitation energies, oscillator strengths (which determine the intensity of absorption bands), and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net
By comparing the simulated spectra with experimentally measured spectra, researchers can validate the computational methodology and gain a deeper understanding of the electronic transitions responsible for the observed spectral features. nih.gov For instance, the main absorption band in the visible region for many xanthene dyes corresponds to the HOMO→LUMO transition. nih.gov Discrepancies between calculated and experimental spectra can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). goums.ac.ir
Table 3: Calculated and Experimental Spectroscopic Data for this compound (Example)
| Spectrum | Calculated λmax (nm) (TD-DFT/B3LYP) | Experimental λmax (nm) |
| UV-Vis Absorption | 485 | 490 |
| Fluorescence Emission | 515 | 520 |
Note: These are example values. The accuracy of the calculated spectra depends on the chosen functional, basis set, and solvent model.
Excited State Geometries and Transition Characteristics
Upon electronic excitation, the geometry of a molecule can change. TD-DFT can be used to optimize the geometry of the first singlet excited state (S1), providing insights into the structural relaxation that occurs after light absorption. acs.org Comparing the ground state (S0) and excited state (S1) geometries can reveal changes in bond lengths and angles that are important for understanding the photophysical properties of the molecule. acs.org
The nature of the electronic transitions can be further analyzed by examining the molecular orbitals involved. nih.gov For this compound, the lowest energy transition is typically a π→π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. nih.gov The characteristics of this transition, such as its charge-transfer nature, can be quantified to understand how the electron density is redistributed upon excitation. chemrxiv.org This information is crucial for designing new fluorescent probes with specific properties.
Reaction Mechanism Elucidation and Kinetic Studies through Computational Modeling
Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions involving this compound and its derivatives. By employing quantum chemical methods, researchers can map out potential energy surfaces, identify key intermediates, and calculate kinetic parameters, offering insights that are often difficult to obtain through experimental means alone. mdpi.com These theoretical investigations are crucial for understanding the reactivity of the xanthene core, predicting reaction outcomes, and designing novel synthetic pathways. nih.gov
A cornerstone of reaction mechanism studies is the identification of the transition state (TS), which represents the highest energy point along a reaction pathway. libretexts.org Computationally, a transition state is located as a first-order saddle point on the potential energy surface, uniquely characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, leading from reactants to products.
Once a transition state structure is located and verified, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation involves following the path of steepest descent from the transition state downhill to both the reactant and product energy minima. nih.gov This process confirms that the located TS indeed connects the intended reactants and products, providing a detailed map of the structural changes occurring during the chemical transformation. nih.govresearchgate.net For example, in studies of related xanthene-based chromophores, IRC analysis has been used to connect the transition structure of a ring-opening reaction to the initial enolate and the final ring-opened product, confirming the calculated pathway. mdpi.com
Table 1: Key Concepts in Transition State Analysis
| Concept | Description | Significance |
| Potential Energy Surface (PES) | A multidimensional surface that describes the potential energy of a set of atoms as a function of their coordinates. | Provides the energetic landscape for a chemical reaction. |
| Transition State (TS) | The highest energy structure along the reaction coordinate; a first-order saddle point on the PES. | Represents the energetic barrier that must be overcome for a reaction to occur. libretexts.org |
| Imaginary Frequency | A negative vibrational frequency calculated for a molecular structure. A true TS has exactly one. | Corresponds to the atomic motion that transforms the TS into reactants or products. mdpi.com |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants to products through the transition state. | Confirms the connection between a specific TS and its associated reactants and products. nih.gov |
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. sparkl.me Computational chemistry allows for the precise calculation of these energy barriers, which is fundamental to predicting reaction rates and understanding selectivity. A low activation barrier corresponds to a fast reaction, while a high barrier indicates a slower process. libretexts.org
Table 2: Hypothetical Calculated Activation Energies for a Reaction of a Xanthene Derivative
| Reaction Pathway | Rate-Determining Step | Computational Method | Calculated ΔG‡ (kcal/mol) | Implication |
| Pathway A (Concerted) | Single concerted step | B3LYP/6-31G(d) | 25.4 | Kinetically accessible |
| Pathway B (Stepwise) | Intermediate Formation | B3LYP/6-31G(d) | 35.1 | Kinetically disfavored |
| Pathway C (Catalyzed) | Proton Transfer | B3LYP/6-31G(d) | 18.2 | Kinetically most favorable |
| Note: This table is illustrative, based on typical values found in computational studies of organic reactions. |
Transition State Location and Intrinsic Reaction Coordinate (IRC) Analysis
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects
Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. wustl.edu For a molecule like this compound, MD simulations provide critical insights into its dynamic behavior, including conformational flexibility and its interactions with a solvent environment. iitm.ac.in
Conformational sampling through MD allows for the exploration of the different shapes (conformations) a molecule can adopt at a given temperature. By simulating the molecule's movement over nanoseconds or longer, researchers can identify low-energy, stable conformations and understand the transitions between them. This is particularly important for understanding how the molecule's shape influences its properties and interactions. frontiersin.org
MD simulations are also invaluable for studying solvation effects. By explicitly including solvent molecules (e.g., water, acetonitrile) in the simulation box, it is possible to model how the solvent organizes around the solute and how this interaction affects the solute's structure and dynamics. nih.govrsc.org These simulations can reveal specific solute-solvent interactions, such as hydrogen bonds, and calculate properties like the solvation free energy, which are essential for understanding the molecule's behavior in solution. nih.gov
Table 3: Typical Parameters for an MD Simulation of an Organic Molecule in Solution
| Parameter | Example Value/Setting | Purpose |
| Force Field | AMBER, DREIDING, GROMOS | Defines the potential energy function for all atoms in the system. iitm.ac.in |
| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules explicitly. |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions that mimic a laboratory experiment. frontiersin.org |
| Temperature | 300 K | Set to reflect ambient or physiological conditions. |
| Pressure | 1 atm | Set to reflect ambient pressure. |
| Simulation Time | 100 ns - 1 µs | Duration of the simulation, determines the extent of sampling. |
| Time Step | 2 fs | The interval at which forces are recalculated and positions are updated. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design (non-biological properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are built by developing mathematical equations that relate calculated molecular descriptors to an experimentally measured property. mdpi.com For this compound and its analogs, QSPR can be used to predict non-biological properties such as solubility, melting point, or spectral characteristics without the need for experimental synthesis and measurement.
The process involves calculating a wide range of molecular descriptors for a set of related compounds. These descriptors fall into several categories:
Constitutional: Molecular weight, atom counts.
Topological: Indices describing molecular branching and connectivity.
Geometric: Molecular surface area, volume.
Quantum-Chemical: Dipole moment, orbital energies (HOMO/LUMO), partial atomic charges. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a predictive model. A robust QSPR model, once validated, can be used to screen virtual libraries of new xanthene derivatives and prioritize candidates with desired properties for synthesis. tandfonline.com
Table 4: Examples of Molecular Descriptors Used in QSPR Models of Xanthene Derivatives
| Descriptor Class | Descriptor Name | Description | Predicted Property Relevance |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability, affecting reactivity and color. |
| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular forces. |
| Topological | Wiener Index | A distance-based index related to molecular branching. | Can correlate with properties like boiling point and viscosity. |
| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Directly relates to solvation and solubility. |
Quantum Chemical Topology and Non-Covalent Interaction Analysis
The stability and structure of molecular systems in condensed phases are often governed by a network of non-covalent interactions (NCIs). frontiersin.org Quantum chemical topology provides a framework for analyzing the electron density of a molecule to identify and characterize these weak interactions, such as hydrogen bonds, halogen bonds, and π-stacking. sciencesconf.org
Two prominent methods in this field are the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis.
QTAIM , also known as Bader analysis, partitions the electron density of a molecule into atomic basins. By locating critical points in the electron density, QTAIM can identify bond paths between atoms, including those involved in weak non-covalent interactions. The properties of the electron density at these points provide quantitative information about the strength and nature of the interaction. researchgate.net
For this compound, these methods can reveal how intermolecular hydrogen bonds involving the hydroxyl group and carbonyl oxygen, as well as π-stacking between the planar xanthene rings, contribute to its solid-state structure and material properties. frontiersin.orgresearchgate.net
Table 5: Common Non-Covalent Interactions and Their Analysis Methods
| Interaction Type | Description | Typical Analysis Method |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | QTAIM, NCI Plot, Hirshfeld Surface Analysis |
| π-π Stacking | Attractive, noncovalent interactions between the π-electron systems of aromatic rings. | NCI Plot, Hirshfeld Surface Analysis, PIXEL Energy Analysis |
| C-H···π Interaction | An interaction between a C-H bond and a π-system. | QTAIM, NCI Plot |
| Halogen Bond | A non-covalent interaction between a halogen atom and a Lewis base. | QTAIM, Hirshfeld Surface Analysis |
| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | Hirshfeld Surface Analysis (H···H contacts) |
Chemical Reactivity and Transformation Pathways of 6 Hydroxy 3 Xanthen 3 One
Reactions at the Xanthenone Ring System
The core tricyclic structure of 6-hydroxy-3-xanthen-3-one, known as the xanthenone ring, is the primary site for several key reactions. Its aromatic nature and the presence of an α,β-unsaturated ketone system dictate its chemical behavior.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) rings of the xanthenone core are susceptible to electrophilic aromatic substitution (EAS). The hydroxyl group at C-6 and the ether oxygen act as activating, ortho-, para-directing groups, while the carbonyl group at C-3 is a deactivating, meta-directing group. This interplay influences the regioselectivity of substitution.
A common example of EAS on the xanthenone scaffold is halogenation. For instance, the synthesis of derivatives like 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one involves the controlled iodination of a xanthene or fluorone core. vulcanchem.com This reaction highlights the ability of the aromatic rings to react with electrophiles. The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iq The positions ortho and para to the activating hydroxyl group (C-5, C-7) and the ether linkage are particularly activated towards electrophilic attack. smolecule.com
Research on related xanthene dyes demonstrates that reactions with electrophiles like bromine vapor can lead to halogenated products, indicated by color changes. The synthesis of various substituted xanthenes often relies on acid-catalyzed electrophilic substitution reactions, such as the Friedel-Crafts type reaction between phenols and aldehydes or their derivatives, which ultimately form the xanthene backbone. nih.govirb.hrresearchgate.net
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| C-1, C-2, C-4 | Influenced by deactivating C-3 carbonyl | Less reactive |
| C-5, C-7 | Activated by ortho/para-directing -OH at C-6 | Highly reactive |
Nucleophilic Addition to the Carbonyl Group
The carbonyl group at the C-3 position of the xanthenone ring is an electrophilic center and is susceptible to nucleophilic attack. savemyexams.com Due to the polarization of the C=O bond, the carbon atom carries a partial positive charge, making it a target for nucleophiles. savemyexams.com
This reactivity is exploited in the synthesis of various 9-substituted xanthene derivatives. For example, the reaction of a protected 3,6-dihydroxy-xanthenone with Grignard reagents (organomagnesium compounds) results in the nucleophilic addition of an alkyl or aryl group to the C-9 position (which is part of the same conjugated system as the C-3 carbonyl in the open form). researchgate.netresearchgate.net This approach allows for the synthesis of 9-alkyl and 9-aryl xanthenones. nih.govresearchgate.net
The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields the addition product. savemyexams.com The reactivity of the carbonyl group can be influenced by steric hindrance from substituents on the xanthene ring. researchgate.net In some cases, particularly with strong nucleophiles, Michael-type 1,4-addition can compete with or precede 1,2-addition to the carbonyl, especially in related quinone-like systems. canada.cachim.it
Redox Behavior and Electron Transfer Properties
The extended π-system and the presence of the hydroxyl group and quinone-like moiety give this compound and its derivatives notable redox properties. These compounds can undergo electron transfer reactions and are often studied for their antioxidant potential. irb.hr
Cyclic voltammetry is a common technique used to investigate the redox behavior of xanthenones. irb.hrresearchgate.net Studies on hydroxylated 9-aryl-xanthen-3-one derivatives show that they can be oxidized. irb.hr The potential at which this oxidation occurs is influenced by the nature of the substituents on the molecule. Electron-donating groups on the 9-phenyl ring, for example, can lower the oxidation potential, thereby increasing the reducing power and antioxidant potency of the compound. irb.hrresearchgate.net
The redox chemistry is central to the biological activity of some xanthenes, which can act as antioxidants by neutralizing free radicals. irb.hr The process involves the compound being oxidized while the free radical is reduced. Furthermore, xanthene dyes can participate in photosensitized electron transfer. Upon excitation by light, the dye can enter an excited triplet state, which can then transfer energy to molecular oxygen to produce singlet oxygen, a reactive species that can lead to the degradation of the dye itself. canada.ca Some xanthene derivatives have also been shown to reduce metal ions like iron (Fe³⁺) and copper (Cu²⁺). mdpi.com
Reactivity of the Hydroxyl Substituent at C-6
The phenolic hydroxyl group at the C-6 position is a key functional group that significantly influences the compound's properties and reactivity. It can participate in reactions typical of phenols, such as esterification and etherification, and its acidic proton is central to the compound's acid-base behavior.
Esterification and Etherification Reactions
The hydroxyl group at C-6 can be converted into an ester or an ether. These reactions are useful for modifying the solubility, fluorescence properties, and biological activity of the parent compound.
Esterification: The reaction of the hydroxyl group with a carboxylic acid, acid chloride, or anhydride (B1165640) leads to the formation of an ester. For example, fluorescein (B123965), a closely related xanthene derivative with two hydroxyl groups, can be esterified by refluxing in alcohol with a catalyst like boron trifluoride etherate. nih.gov The synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate from fluorescein involves an esterification step using anhydrous methanol (B129727) under acidic conditions. vulcanchem.com
Etherification: The hydroxyl group can also be converted to an ether via reactions such as the Williamson ether synthesis, which involves deprotonation of the hydroxyl group to form a phenoxide, followed by reaction with an alkyl halide. This method is used to attach various alkyl or aryl groups. The synthesis of complex xanthene derivatives often involves the formation of ether linkages to connect the xanthenone core to other molecular fragments. evitachem.com
Table 2: Examples of Esterification and Etherification on Xanthene Scaffolds
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol, Boron trifluoride etherate, reflux | Fluorescein ethyl ester | nih.gov |
| Esterification | Anhydrous methanol, acidic conditions | Methyl ester of a xanthene derivative | vulcanchem.com |
Proton-Transfer Equilibria and Acidity Modulation
The C-6 hydroxyl group is phenolic and therefore acidic, meaning it can donate a proton. The acidity, often quantified by the pKa value, is a critical parameter that governs the molecule's charge state and, consequently, its solubility and spectral properties at a given pH.
The pKa value for the equilibrium between the neutral (protonated hydroxyl) and anionic (deprotonated phenoxide) forms of xanthene dyes can be modulated by substituents on the ring system. researchgate.net For methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate, a pKa of 9.07 has been reported. vulcanchem.com In aqueous solution, this compound exists in an equilibrium between its neutral form and its anionic form. This equilibrium is pH-dependent; at pH values below the pKa, the neutral form predominates, while at pH values above the pKa, the anionic form is favored. canada.ca
This proton-transfer equilibrium is often associated with significant changes in the molecule's absorption and fluorescence spectra. Many xanthene dyes, including derivatives of this compound, exhibit excited-state proton-transfer (ESPT) reactions. researchgate.netugr.es In this process, the acidity of the hydroxyl group increases upon photoexcitation, leading to proton transfer to a suitable acceptor (like solvent molecules or buffer components) in the excited state. This phenomenon can result in fluorescence decay times that are dependent on both pH and the concentration of proton acceptors like phosphate (B84403). researchgate.netresearchgate.net The study of these proton-transfer reactions is crucial for the development of fluorescent pH sensors. ugr.es
Photochemical Reactivity and Excited State Transformations of this compound
The photochemical behavior of this compound, commonly known as resorufin (B1680543), is characterized by its strong fluorescence and susceptibility to various excited-state processes. These processes are fundamental to its applications in sensing and imaging.
Photoinduced Electron Transfer (PeT) Mechanisms
Photoinduced electron transfer (PeT) is a key mechanism governing the fluorescence properties of many dyes, including this compound. In a PeT process, an electronically excited molecule can be deactivated by transferring an electron to an acceptor molecule or receiving an electron from a donor molecule.
Studies have shown that both the singlet and triplet excited states of resorufin can be quenched via an electron-transfer mechanism. bioone.org For instance, the quenching of resorufin's excited states by p-benzoquinones in polar solvents has been demonstrated to proceed through an electron-transfer reaction from the excited dye to the quinones. researchgate.net This makes resorufin an efficient photochemical-reductant. researchgate.net The interaction of resorufin's excited states with various amino acids also occurs via electron transfer, where the amino acid acts as the electron donor. nih.govconicet.gov.ar The efficiency of this process correlates with the ionization potential of the quencher (the amino acid). nih.govconicet.gov.ar
The general mechanism can be summarized as follows:
Resorufin absorbs a photon and is promoted to an excited state (Resorufin*).
In the presence of an electron donor (D) or acceptor (A), an excited-state complex (exciplex) may form.
An electron is transferred, leading to the formation of radical ions and the quenching of resorufin's fluorescence.
Resorufin + D → [Resorufin...D] → Resorufin•⁻ + D•⁺** (Reductive Quenching)
Resorufin + A → [Resorufin...A] → Resorufin•⁺ + A•⁻** (Oxidative Quenching)
Laser flash photolysis experiments have been instrumental in confirming these mechanisms by allowing the direct observation of transient absorption spectra corresponding to the radical ions formed during the process. researchgate.netnih.gov For example, in the presence of amines, a transient absorption spectrum can be assigned to the combined absorption of the semireduced and semioxidized forms of the dye. bioone.org
Fluorescence Quenching and Enhancement Phenomena
The fluorescence of this compound is highly sensitive to its molecular environment, leading to significant quenching or enhancement under various conditions.
Fluorescence Quenching: Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions. For resorufin, this is often a result of PeT, as described above. Common quenchers include:
Amines: Aliphatic amines can quench the singlet and triplet excited states of resorufin. bioone.org The rate constants for this quenching are typically below the diffusional limit and correlate with the oxidation potential of the amine, which is characteristic of a charge transfer mechanism. bioone.org
Amino Acids: Sulfur-containing amino acids and aromatic amino acids can quench resorufin fluorescence through electron transfer. nih.govconicet.gov.ar
Nanomaterials: Graphene oxide has been shown to be an efficient quencher for resorufin. researchgate.net The mechanism is attributed to electron transfer from the excited state of resorufin to the conductive band of the graphene oxide. researchgate.net
Fluorescence Enhancement: Fluorescence enhancement involves an increase in quantum yield and is often achieved by modifying the resorufin structure or its immediate environment.
Probe Cleavage: A common strategy for designing fluorescent probes is to attach a "caging" group to the hydroxyl function of resorufin. This modification often renders the molecule non-fluorescent. Upon a specific chemical reaction that cleaves the caging group, the highly fluorescent resorufin is released, resulting in a significant enhancement of the fluorescence signal. rsc.org
Host-Guest Chemistry: The encapsulation of resorufin within the cavity of host molecules like cyclodextrins can lead to fluorescence enhancement. This is attributed to the protection of the resorufin molecule from non-radiative decay pathways in the bulk solvent. mdpi.com
The following table summarizes findings on the fluorescence quenching of resorufin by various agents.
| Quenching Agent | Quenching Mechanism | Key Findings | Reference |
| p-Benzoquinones | Photoinduced Electron Transfer | Rate constants are nearly diffusion-controlled for singlet state quenching. | researchgate.net |
| Aliphatic Amines | Photoinduced Electron Transfer | Triplet quenching rate constants are lower than singlet quenching rates. | bioone.org |
| Amino Acids | Photoinduced Electron Transfer | Quenching rate depends on the ionization potential of the amino acid. | nih.govconicet.gov.ar |
| Graphene Oxide | Photoinduced Electron Transfer | Electron transfer from excited resorufin to the conductive band of graphene oxide. | researchgate.net |
Derivatization for Advanced Functionalization
The this compound scaffold is a versatile platform for chemical modification to create derivatives with tailored properties for advanced applications.
Click Chemistry Applications (e.g., Triazole Formation)
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and reliable method for creating complex molecular architectures. rsc.orgnih.gov This strategy has been applied to resorufin and other fluorophores to develop bioorthogonal probes.
In one application, resorufin was derivatized with a 3-isocyanopropyl group, which can react with a tetrazine-tethered fluorescein molecule in a bioorthogonal reaction. This "click and release" strategy liberates both fluorophores upon reaction. researchgate.net Another approach involves creating azide-based probes that are activated by click chemistry to form fluorescent triazoles, leading to a significant fluorescence enhancement. rsc.org While many studies use resorufin-based assays to test the biological activity of newly synthesized triazole derivatives, researchgate.netgrafiati.comgrafiati.comresearchgate.net the direct conjugation of resorufin via click chemistry demonstrates its utility in creating activatable systems for biological imaging. rsc.orgresearchgate.net The formation of a 1,2,3-triazole ring is confirmed through spectroscopic methods, such as the disappearance of alkyne and azide (B81097) signals and the appearance of a characteristic triazole proton signal in NMR spectra. nih.gov
Introduction of Extended Conjugated Systems
Extending the π-conjugated system of this compound is a strategy employed to modify its photophysical properties, such as shifting the absorption and emission wavelengths to the near-infrared (NIR) region, which is advantageous for in vivo imaging.
One method to achieve this is through the introduction of heavy atoms, such as iodine. The synthesis of a monoiodinated resorufin derivative has been reported. nih.gov This modification not only extends the electronic system but also promotes intersystem crossing, a critical step for applications in photodynamic therapy. nih.gov The synthesis involved reacting resorufin with an amine, followed by iodination using iodine and iodic acid. nih.gov
Another approach is the synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores. researchgate.net Attaching an aryl group at the 9-position of the xanthene core directly extends the π-conjugation of the entire molecule. This can lead to derivatives with altered electronic and photophysical characteristics. researchgate.net The synthesis of such extended systems can be complex, but they offer a pathway to novel dyes with enhanced properties. rsc.orgchemrxiv.org
Kinetic and Thermodynamic Studies of Key Reactions
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing its use in various assays and applications.
Kinetic Studies: Kinetic studies provide information about reaction rates and mechanisms. For instance, the kinetics of the enzymatic conversion of Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) to resorufin have been thoroughly investigated. The catalytic rate constant (kcat) for the horseradish peroxidase (HRP)-catalyzed oxidation of Amplex® Red by hydrogen peroxide was determined to be 7.3 × 10⁶ M⁻¹s⁻¹. nih.gov In another study, the kinetics of the reduction of resazurin (B115843) to resorufin catalyzed by single platinum nanoparticles were analyzed, yielding an effective rate constant (γeff) of 0.12 s⁻¹ under specific conditions. pnas.org Pulse radiolysis studies have also been employed to determine second-order rate constants for the oxidation of Amplex® Red by various radicals, such as the azidyl radical (N₃•), with a rate constant of (2.1 ± 0.1) × 10⁹ M⁻¹s⁻¹. nih.gov
Thermodynamic Studies: Thermodynamic studies provide insight into the energetics and spontaneity of reactions. The Gibbs free energy change (ΔG) is a key parameter that indicates whether a process is favorable. chromatographyonline.comlibretexts.orglibguides.comsavemyexams.com For the complexation of resorufin with host molecules like β-cyclodextrin (BCD) and heptakis-2,6-di-O-methyl-β-cyclodextrin (DIMEB), thermodynamic parameters have been calculated. The formation of these complexes is spontaneous, supported by negative enthalpy (ΔH) and positive entropy (ΔS) terms. mdpi.com The negative Gibbs free energy changes confirmed the formation of stable complexes. mdpi.com Theoretical studies on the reduction mechanism of resorufin by sodium borohydride (B1222165) (NaBH₄) have also been conducted to explore the energetically feasible reaction pathways. researchgate.net
The following table presents selected kinetic and thermodynamic data for reactions involving resorufin or its precursors.
| Reaction/Process | Parameter | Value | Conditions | Reference |
| HRP-catalyzed oxidation of Amplex® Red | kcat | 7.3 × 10⁶ M⁻¹s⁻¹ | with H₂O₂ | nih.gov |
| Oxidation of Amplex® Red by N₃• | kf | (2.1 ± 0.1) × 10⁹ M⁻¹s⁻¹ | pH = 7.2 | nih.gov |
| Pt nanoparticle-catalyzed reduction of resazurin | γeff | 0.12 s⁻¹ | [resazurin] = 30 nM | pnas.org |
| Complexation of Resorufin with BCD | ΔG (298 K) | -33.9 kJ/mol | Theoretical (dehydrated guest) | mdpi.com |
| Complexation of Resorufin with DIMEB | ΔG (298 K) | -38.5 kJ/mol | Theoretical (dehydrated guest) | mdpi.com |
Advanced Applications of 6 Hydroxy 3 Xanthen 3 One and Its Derivatives Non Clinical Focus
Fluorescent Probes and Chemosensors for Analytical Chemistry
The xanthene core of 6-hydroxy-3-xanthen-3-one provides an excellent platform for creating fluorescent probes and chemosensors. researchgate.net These molecules are designed to detect specific analytes through changes in their fluorescence, offering high sensitivity and selectivity. researchgate.netnih.gov The inherent photophysical properties of the xanthene dye structure, such as high absorption coefficients and quantum yields, make them ideal candidates for these applications. researchgate.net
Detection of Specific Ions and Small Molecules
Derivatives of this compound have been engineered to act as highly selective sensors for a variety of ions and small molecules. By incorporating specific chelating or reactive moieties onto the xanthene backbone, researchers can create probes that exhibit a fluorescent response upon binding to a target analyte. researchgate.netacs.org
For instance, a derivative of 9-[1-(4-tert-butyl-2-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one, known as Granada Green (GG), has been developed as a dual sensor. nih.gov The 2,4-dinitrobenzenesulfinate (DNBS) derivative of GG can simultaneously detect biological thiols and phosphate (B84403) anions. nih.gov The thiolysis of the sulfinyl group by thiols releases the fluorescent GG moiety, which then responds to phosphate anions through changes in its fluorescence-decay time. nih.gov
Other xanthene-based sensors have been designed for the detection of metal ions. For example, fluorescein-based dyes derivatized with 8-aminoquinoline, such as QZ1 and QZ2, have been prepared to detect zinc ions. acs.org The binding of the metal ion to the chelating unit alters the electronic structure of the fluorophore, leading to a detectable change in fluorescence. acs.org
Furthermore, xanthenone derivatives have been developed to detect other small molecules of biological interest. For example, a near-infrared (NIR) fluorophore based on a (E)-2-(2-(6-hydroxy-2,3-dihydro-1H-xanthen-4-yl)-vinyl)-3,3-dimethyl-1-propyl-3H-indol-1-ium (HXPI) structure has been conjugated with a self-immobilizing group to detect β-galactosidase activity, a marker for cellular senescence. mdpi.com
Ratiometric and Turn-On/Off Sensing Mechanisms
The sensing mechanisms of these fluorescent probes can be broadly categorized as ratiometric or turn-on/off. acs.orgfrontiersin.org
Turn-on/off sensors exhibit a significant change in fluorescence intensity upon binding to the analyte. acs.org In a "turn-off" sensor, the fluorescence is quenched upon analyte binding, while in a "turn-on" sensor, the fluorescence is enhanced. acs.orgmdpi.com This switching is often achieved through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). researchgate.netacs.org For example, the interaction between a metal ion and the fluorophore can lead to electron transfer, which quenches the fluorescence. acs.org Conversely, analyte binding can disrupt a quenching pathway, leading to a "turn-on" response. acs.org The spirolactam derivatives of rhodamine, a class of xanthene dyes, are a classic example where the ring-opening of the non-fluorescent spirolactam to the highly fluorescent open form is triggered by an analyte. researchgate.netresearchgate.net
Ratiometric sensors offer an advantage over simple intensity-based probes by providing a built-in self-calibration. frontiersin.org These probes have two or more distinct emission wavelengths, and the ratio of the intensities at these wavelengths changes in response to the analyte. frontiersin.org This approach minimizes errors caused by fluctuations in probe concentration, excitation light intensity, and environmental factors. frontiersin.org Ratiometric sensing can be achieved through various mechanisms, including FRET, excited-state intramolecular proton transfer (ESIPT), and intramolecular charge transfer (ICT). frontiersin.orgresearchgate.net For instance, a probe might be designed with a donor and an acceptor fluorophore, where the binding of an analyte alters the FRET efficiency between them, leading to a change in the ratio of their emissions. acs.org
Applications in Environmental Monitoring and Industrial Process Control
The high sensitivity and real-time monitoring capabilities of this compound-based fluorescent probes make them valuable tools for environmental monitoring. frontiersin.org They can be employed for the detection of trace amounts of hazardous ions and pollutants in water and soil samples. researchgate.net For example, chemosensors designed to be selective for heavy metal ions like mercury, lead, and cadmium can provide rapid and on-site analysis of environmental contamination. researchgate.net
In the realm of industrial process control, these fluorescent sensors can be used to monitor the concentration of specific chemical species in real-time. This allows for precise control over manufacturing processes, ensuring product quality and operational efficiency. The ability to continuously monitor chemical reactions and product formation without the need for time-consuming sample extraction and analysis is a significant advantage. frontiersin.org
Photocatalysis and Organic Photochemistry
The xanthenone scaffold is not only a building block for fluorescent probes but also possesses inherent photochemical activity that can be harnessed for photocatalysis and organic photochemistry. researchgate.netfrontiersin.org
Design of Xanthenone-Based Photocatalysts
Xanthenone derivatives can be designed to act as organic photocatalysts, capable of driving chemical reactions using visible light. researchgate.net The design of these photocatalysts often involves modifying the xanthenone core to enhance its light-absorbing properties and to facilitate electron or energy transfer to a substrate. researchgate.netnih.gov By introducing electron-donating or electron-withdrawing groups, the redox potentials of the excited state can be tuned to match the requirements of a specific chemical transformation. researchgate.net
The integration of xanthenone-based photocatalysts into multicomponent systems, such as those involving metal complexes or other organic dyes, can further enhance their catalytic efficiency. rsc.org For example, a xanthenone photocatalyst could be paired with a co-catalyst that facilitates a specific step in the reaction cycle, such as substrate activation or product release. beilstein-journals.org The development of heterogeneous photocatalysts, where the xanthenone derivative is immobilized on a solid support, is also an area of active research, as it simplifies catalyst recovery and reuse. rsc.orgfrontiersin.org
Mechanistic Investigations of Photocatalytic Reactions
Understanding the mechanism of a photocatalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. nih.gov Mechanistic studies of xanthenone-based photocatalysis often involve a combination of experimental techniques and computational modeling. researchgate.netnih.gov
Key mechanistic pathways in photocatalysis include photoinduced electron transfer (PET) and energy transfer (EnT). researchgate.netnih.gov In a PET process, the excited photocatalyst either donates an electron to or accepts an electron from a substrate, generating reactive radical ions that can then undergo further reactions. researchgate.net In an EnT process, the excited photocatalyst transfers its energy to a substrate, which then becomes electronically excited and can undergo a chemical transformation. beilstein-journals.org
Applications in Organic Transformations and Remediation
The unique photochemical properties of the xanthene scaffold, the core of this compound, have positioned its derivatives as valuable components in photocatalysis for both organic synthesis and environmental remediation. Xanthene dyes are recognized as eco-friendly organic molecules that are effective in photocatalytic applications due to their low cost, low toxicity, and strong response to visible light. rsc.org Their ability to act as sensitizers is a key feature, enabling applications such as in dye-sensitized solar cells.
A significant area of application is in the construction of metal-organic frameworks (MOFs) for photocatalysis. rsc.org Xanthene dyes can be incorporated into these frameworks in two primary ways: either synergistically combined with the MOF or integrated directly into the ligand backbones of the framework. rsc.org This integration allows for the creation of sophisticated photocatalytic systems with tunable structures and enhanced light absorption capabilities. rsc.org The inherent adsorptive properties of xanthene dyes also contribute to their utility in remediation, as they can effectively bind to various substrates. researchgate.net
In the realm of organic synthesis, methodologies have been developed that leverage the xanthene structure. Microwave-assisted organic synthesis (MAOS) has been employed to produce xanthone (B1684191) derivatives efficiently, shortening reaction times and improving yields. rsc.orgmdpi.com Furthermore, advanced one-step synthetic methods, such as copper(II)-catalyzed dehydrogenative cyclization and subsequent aromatization, provide an atom-economical route to biologically important xanthones from readily available precursors. acs.org These synthetic advancements underscore the role of the xanthone core as a versatile platform for building complex organic molecules. rsc.orgacs.org
Organic Electronics and Optoelectronic Devices
Derivatives of this compound are increasingly explored for their utility in organic electronics and optoelectronic devices, owing to their excellent photophysical properties. researchgate.netmsstate.edu The dibenzo-γ-pyrone scaffold of xanthone is a key structural motif that can be chemically modified to tune its electronic characteristics. encyclopedia.pub This versatility has led to the development of xanthene-based functional dyes and polymers for a range of applications, including dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). nih.gov
A central strategy in designing these materials involves the creation of donor-acceptor (D-A) systems, where the xanthene moiety often serves as the electron-accepting component. researchgate.netmsstate.edu By attaching various electron-donating groups to the xanthene core, researchers can induce intramolecular charge transfer (ICT), which is crucial for the functionality of many optoelectronic devices. nsf.gov This approach allows for the development of materials with tailored energy gaps and absorption/emission profiles, including those operating in the near-infrared (NIR) region, which is beneficial for applications requiring deep tissue penetration. msstate.edursc.org
A particularly promising application of xanthene derivatives is in the field of Organic Light-Emitting Diodes (OLEDs), specifically as emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). sioc-journal.cnnih.gov The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons, potentially achieving nearly 100% internal quantum efficiency (IQE) without the need for expensive heavy metals like iridium or platinum. mdpi.comresearchgate.net This process relies on efficient reverse intersystem crossing (rISC) from a non-radiative triplet state (T₁) to a radiative singlet state (S₁), a phenomenon facilitated by a very small energy gap (ΔE_ST) between these states. sioc-journal.cnresearchgate.net
Xanthene derivatives have been successfully incorporated into TADF emitters, often as the electron-accepting core in Donor-Acceptor (D-A), Donor-Acceptor-Donor (D-A-D), or Acceptor-Donor-Acceptor (A-D-A) molecular architectures. nih.govmdpi.com For instance, novel TADF dyes based on a D–A–D′ configuration, using a xanthene derivative as the acceptor and carbazole (B46965) derivatives as donors, have been developed. mdpi.com Similarly, cyano-substituted spiro[fluorene-9,9'-xanthene] (B3069175) derivatives have been used to create exciplex systems with small ΔE_ST values, leading to efficient TADF. sioc-journal.cn While the inherent flexibility of some xanthene skeletons can be detrimental to emission efficiency, rigid designs and specific molecular engineering can overcome this challenge. nih.gov The long-lived delayed fluorescence component (microseconds to milliseconds) of TADF emitters also makes them suitable for applications in time-resolved fluorescence imaging (TRFI). nih.govscispace.com
| Xanthene Derivative System | Molecular Architecture | Key Finding | Reference |
|---|---|---|---|
| Fluorescein (B123965) Derivatives (DCF-MPYA, FL) | Core structure with appended groups | Exhibits TADF with a delayed fluorescence component originating from the T1 state. | scispace.com |
| Cyano-substituted Spiro[fluorene-9,9'-xanthene] | Exciplex system (TCTA:DCNSFDBX) | Achieves a small singlet-triplet energy splitting (ΔE_ST) of 0.12 eV, facilitating the TADF process in OLEDs. | sioc-journal.cn |
| Xanthene-Carbazole Dyes | Donor–Acceptor–Donor (D–A–D′) | Novel dyes developed for TADF and mechanochromic applications in OLEDs. | mdpi.com |
| Xanthene-based Skeletons | Acceptor-Donor-Acceptor (A-D-A) | Used to underpin two planes in parallel to create π-stacking, boosting intramolecular through-space charge transfer for efficient red TADF. | nih.gov |
The design of electron donor-acceptor (D-A) systems is a fundamental strategy in molecular engineering for organic electronics, and the this compound framework is a valuable platform for this purpose. researchgate.net In these systems, the xanthene unit typically functions as the electron acceptor, which can be coupled with various electron-donating moieties to create materials with tailored optoelectronic properties. researchgate.netresearchgate.net This D-A architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for applications in photovoltaics and light-emitting devices. nsf.gov
Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters
Material Science Applications
Xanthene derivatives, including those based on the this compound structure, are widely utilized as fluorescent dyes in advanced polymer systems. Their incorporation into polymer matrices can enhance their stability and create functional materials for various applications. researchgate.netrsc.org Xanthene dyes are known for their high fluorescence quantum yields, large molar absorptivity, and excellent light resistance. researchgate.net
These dyes can be physically entrapped or covalently bonded to polymer chains. rsc.org For example, fluorescein, a well-known xanthene dye, has been doped into polyvinyl alcohol (PVA) polymer matrices to study its photophysical properties, including photobleaching kinetics. austinpublishinggroup.com Such studies are crucial for understanding the long-term performance of these materials. The interaction between the dye and the polymer matrix can significantly affect the dye's fluorescence properties, with factors like temperature and dye concentration influencing emission intensity through processes like polymer chain mobility and dye-dye interactions. austinpublishinggroup.com
Xanthene dyes have also been conjugated with biopolymers like chitosan (B1678972) to create fluorescent polymers. mdpi.com These materials can be used for sensing and imaging applications. The covalent attachment of the dye to the polymer can prevent leakage, a common issue with non-covalently encapsulated dyes, making them more suitable for use in biological media. rsc.org The inherent chemical stability of the xanthene core allows it to withstand the often harsh conditions required for polymer synthesis and modification. rsc.org
| Xanthene Dye System | Environment/Matrix | Observed Properties/Effects | Reference |
|---|---|---|---|
| Synthesized Xanthene-based Reactive Dye | Water, DMF, Methanol (B129727), Acetone | Showed positive solvatochromism. Absorption: 465-490 nm, Emission: 498-538 nm. Quantum yield varied from 0.04 to 0.66 depending on solvent polarity. | icrc.ac.ir |
| Fluorescein (FL) | Polyvinyl Alcohol (PVA) Matrix | Photobleaching occurs from excited singlet or triplet states. Temperature affects fluorescence intensity due to polymer relaxation and chain mobility. | austinpublishinggroup.com |
| Fluorescein Isothiocyanate (FITC), Eosin (E), etc. | Chitosan Conjugates | Optical properties of fluorophores are not significantly altered once covalently linked to chitosan. Interaction with clay (MMT) can quench fluorescence. | mdpi.com |
| Diallyl-fluorescein | Polymeric Host Matrix | Exhibited red-shifted absorption and emission spectra compared to solution in THF. Showed potential as a laser dye. | researchgate.net |
The development of aqueous organic redox flow batteries (AORFBs) represents a promising direction for large-scale energy storage due to the low cost, abundance, and design flexibility of organic redox-active materials. rsc.org While much of the research has focused on quinone and viologen derivatives, the fundamental chemical structures responsible for their electrochemical activity offer insights into the potential of other organic scaffolds, including xanthones. acs.orgnih.gov
The electrochemical activity of molecules like anthraquinone (B42736) is centered on the reversible two-electron, two-proton reduction and oxidation of their carbonyl groups. nih.gov The core structure of this compound is a dibenzo-γ-pyrone, which also contains a redox-active carbonyl group within its heterocyclic ring system. encyclopedia.pub This structural similarity suggests that xanthone derivatives could potentially serve as redox-active components in energy storage systems. The redox potential and solubility of these molecules can be tuned by adding functional groups, a strategy that has been successfully applied to anthraquinone derivatives to make them suitable as anolyte materials in alkaline or pH-neutral AORFBs. rsc.org For example, the introduction of hydroxyl or sulfonate groups has been shown to modify the redox potential and increase the aqueous solubility of anthraquinones. nih.gov Although direct and extensive reports on the application of this compound derivatives in redox flow batteries are not prevalent, their structural analogy to well-established organic redox-active materials indicates a potential avenue for future research in energy storage.
Fluorescent Dyes for Advanced Polymer Systems
Advanced Analytical Tools and Spectroscopic Reagents
The unique photophysical properties of the this compound scaffold, the core of fluorescein, have positioned it as a foundational structure for the development of sophisticated analytical tools and spectroscopic reagents. nih.gov Its high fluorescence quantum yield, excellent photostability, and the ease with which its structure can be chemically modified allow for the rational design of probes that can detect a variety of important analytes with high sensitivity and selectivity. These derivatives function as "smart" molecules, often operating on a fluorescence OFF/ON switching mechanism, where the presence of a specific target analyte triggers a significant change in fluorescence intensity.
A key principle governing the design of many fluorescein-based probes is the process of photoinduced electron transfer (PET). nih.gov In its "OFF" state, the probe's fluorescence is quenched because an electron is transferred from an attached recognition moiety (the "electron donor") to the xanthene fluorophore upon excitation. When the recognition moiety binds to its target analyte, its electron-donating ability is suppressed, the PET process is inhibited, and the fluorophore's native fluorescence is restored, signaling the "ON" state. nih.gov Researchers have successfully utilized this principle to create a range of reagents for detecting reactive oxygen species (ROS) and metal ions.
Fluorescent Probes for Reactive Oxygen Species (ROS)
Derivatives of this compound are prominent as fluorescent probes for the detection of highly reactive and biologically significant ROS. These probes are invaluable tools in photodynamic therapy research and for studying oxidative stress.
One of the earliest successes in this area was the development of probes for singlet oxygen (¹O₂), a highly reactive form of oxygen. Researchers designed compounds such as 9-[2-(3-carboxy-9,10-diphenyl)anthryl]-6-hydroxy-3H-xanthen-3-one (DPAX) and, subsequently, the more sensitive 9-[2-(3-carboxy-9,10-dimethyl)anthryl]-6-hydroxy-3H-xanthen-3-one (DMAX) . nih.govnih.gov These molecules incorporate an anthracene (B1667546) moiety that acts as a rapid chemical trap for singlet oxygen. nih.gov In their native state, these probes are virtually non-fluorescent due to the PET mechanism. nih.gov However, upon reaction with singlet oxygen, the anthracene group is oxidized to form an endoperoxide. This structural change prevents PET, "turning on" the brilliant fluorescence of the xanthene core. nih.gov The DMAX probe, in particular, was found to be 53 times more sensitive than the earlier DPAX series, making it a highly effective tool for detecting singlet oxygen in various biological systems. nih.govresearchgate.net
Building on this foundation, other derivatives were created to target different ROS. For instance, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) were developed as specific probes for detecting highly damaging hydroxyl radicals. nih.gov
| Probe Name | Target Analyte | Mechanism of Action | Key Finding |
| DPAX | Singlet Oxygen (¹O₂) | Oxidation of anthracene moiety by ¹O₂ inhibits PET, causing fluorescence to switch ON. nih.gov | One of the first selective fluorescent traps for singlet oxygen. nih.gov |
| DMAX | Singlet Oxygen (¹O₂) | Faster reaction with ¹O₂ and oxidation of dimethylanthracene moiety inhibits PET, leading to strong fluorescence. nih.gov | 53-fold higher sensitivity for ¹O₂ detection compared to DPAX. nih.gov |
| HPF / APF | Hydroxyl Radical (•OH) | Specific reaction with hydroxyl radicals leads to an increase in fluorescence. nih.gov | Widened the application of fluorescence techniques for specific ROS detection. nih.gov |
Spectroscopic Reagents for Metal Ion Detection
The versatility of the xanthene framework extends to the detection of metal ions, which is crucial in environmental monitoring and understanding biological processes. By incorporating specific metal-binding sites (chelators) into the this compound structure, researchers have developed highly selective and sensitive fluorescent sensors.
For example, chemosensors based on a rhodamine-xanthen-3-one structure have been synthesized for the colorimetric and fluorometric detection of trivalent metal ions such as Aluminum (Al³⁺), Chromium (Cr³⁺), and Iron (Fe³⁺). rsc.org These probes are cleverly designed with a spirolactam ring, a non-conjugated structure that keeps the molecule in a colorless and non-fluorescent "OFF" state. rsc.org Upon binding to trivalent metal ions, the spirolactam ring is forced to open. rsc.org This ring-opening extends the π-conjugation across the molecule, resulting in a dramatic color change and a massive enhancement of fluorescence intensity—up to 400-fold for Al³⁺ and Cr³⁺. rsc.org This significant and visible response allows for the detection of these metal ions at very low concentrations, with limits of detection (LOD) in the nanomolar range (~10⁻⁹ M). rsc.org
| Probe Class | Target Analytes | Mechanism of Action | Performance |
| Rhodamine-azo-xanthen-3-one derivatives | Al³⁺, Cr³⁺, Fe³⁺ | Metal ion binding induces the opening of a non-fluorescent spirolactam ring, leading to an extended π-conjugated system that is highly fluorescent. rsc.org | ~400-fold fluorescence enhancement for Al³⁺ and Cr³⁺; LOD in the ~10⁻⁹ M range. rsc.org |
Tools for Enzyme Analysis
Beyond direct analyte detection, derivatives of this compound serve as analytical tools for studying enzyme activity. Certain derivatives act as enzyme inhibitors, and by analyzing their binding characteristics, valuable insights into the enzyme's active site can be gained.
A notable example is the use of Rose Bengal , a halogenated derivative of the xanthene core, to study poly(ADP-ribose) glycohydrolase (PARG), an enzyme critical to DNA repair processes. nih.gov In silico docking studies revealed that Rose Bengal is a potent inhibitor of PARG. The analysis showed that the inhibitor's xanthene scaffold engages in π-π stacking interactions with key amino acid residues (Phe902 and Tyr795) in the enzyme's active site, while its halogen atoms contribute to a tighter binding affinity. nih.gov Such studies demonstrate the utility of this compound derivatives as molecular probes to explore and characterize the active sites of important enzymes. nih.gov
Structure Property Relationships Spr of 6 Hydroxy 3 Xanthen 3 One Derivatives Excluding Clinical Outcomes
Impact of Substituent Position and Electronic Nature on Optical Properties.researchgate.netmuni.czgoums.ac.ir
The optical properties of 6-Hydroxy-3-xanthen-3-one derivatives, which form the basis of many fluorescent dyes, are highly tunable by altering the substituents on the xanthene core. researchgate.netresearchgate.net The position and electronic nature (electron-donating or electron-withdrawing) of these substituents play a pivotal role in determining the absorption and emission spectra, as well as the fluorescence efficiency of the molecule. researchgate.netacs.org
Modulation of Absorption and Emission Wavelengths.muni.cz
The absorption and emission wavelengths of xanthene dyes can be precisely controlled through strategic placement of substituents. researchgate.net Generally, extending the π-conjugation of the xanthene system leads to bathochromic shifts, i.e., shifts to longer wavelengths (red-shift). mdpi.commdpi.com This can be achieved by adding aromatic rings or other conjugated groups. mdpi.com
The electronic character of substituents is a key determinant of the spectral properties. researchgate.net Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission wavelengths. acs.org For instance, placing an electron-withdrawing group at the 4-position of a related coumarin (B35378) dye system results in longer emission wavelengths compared to substitution at the 3-position. researchgate.net
Systematic studies on rhodamine dyes, which share the xanthene core, have demonstrated that modifications at various positions lead to predictable spectral shifts. nih.govnih.gov For example, heteroatom substitution at the 10' position has been instrumental in pushing the emission spectra into the far-red and near-infrared regions. nih.govnih.gov Replacing the oxygen atom at the 10' position with silicon or phosphorus can induce significant red-shifts of approximately 90 nm and 140 nm, respectively. mdpi.com
The solvent environment also plays a crucial role in modulating the photophysical properties. researchgate.neticrc.ac.ir In polar solvents, some 2,6,9-substituted xanthen-3-one derivatives exhibit a red-shift in their emission wavelengths, a phenomenon attributed to twisted intramolecular charge transfer (TICT). researchgate.net
Influence on Fluorescence Quantum Yields and Lifetimes.muni.cz
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure. A high quantum yield is often a prerequisite for applications in fluorescence imaging and sensing. nih.gov Substitution at the 3-position of the pendant ring in xanthene dyes is crucial for maintaining a high quantum yield by restricting free rotation and ensuring orthogonality between the xanthene chromophore and the pendant ring. nih.gov
The electronic nature of substituents also impacts the quantum yield. While modifications with electron-withdrawing groups can lead to desirable spectral shifts, they can sometimes be accompanied by lower quantum yields. nih.gov Conversely, strategic placement of certain groups can enhance brightness and photostability. nih.gov For example, in some rhodamine derivatives, introducing electron-donating groups can increase the fluorescence quantum yield and lifetime. acs.org
Fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is another critical parameter. It can be modulated by substituent effects. acs.org For instance, the fluorescence lifetime of rhodamine derivatives can be influenced by the position of substituents on the benzoate (B1203000) ring. acs.org In some cases, the introduction of electron-withdrawing groups can lead to shorter fluorescence lifetimes. acs.org
Correlation of Structural Features with Chemical Reactivity.mdpi.communi.cz
The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure. The presence and nature of substituents can influence the electron distribution within the molecule, affecting its susceptibility to chemical reactions.
Steric and Electronic Effects on Reaction Pathways.muni.cz
Both steric and electronic factors governed by the substituents play a significant role in dictating the reaction pathways of xanthene derivatives. Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, can influence the accessibility of reactive sites. For example, bulky substituents near a reactive center can hinder the approach of reactants. nih.gov
Electronic effects, transmitted through inductive and resonance effects, alter the electron density at different parts of the molecule, thereby influencing its reactivity towards electrophiles or nucleophiles. For instance, electron-withdrawing groups can make the xanthene core more prone to nucleophilic attack. nih.gov
The reactivity of the substituent groups themselves is also a key consideration. In the design of fluorescent sensors, the reactivity of a specific substituent on the xanthene backbone can be harnessed for the detection of analytes. For example, the enhanced responsiveness of certain rhodamine dyes to analytes is attributed to the increased reactivity of a substituent group on the xanthene dye backbone. uri.edu
Structure-Driven Performance in Sensor Design and Photophysical Applications.muni.cz
The tunability of the optical and chemical properties of this compound derivatives through structural modifications makes them highly valuable for the design of fluorescent sensors and other photophysical applications. researchgate.netresearchgate.net
The fundamental principle behind many xanthene-based sensors is a change in their fluorescence properties upon interaction with a specific analyte. researchgate.net This can be achieved through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and analyte-induced chemical reactions that alter the fluorophore's structure.
A common strategy involves the "on-off" switching of fluorescence. researchgate.net Many xanthene derivatives can exist in a non-fluorescent, spirocyclic form and a fluorescent, open-ring form. researchgate.net The equilibrium between these two forms can be modulated by the presence of an analyte, leading to a "turn-on" fluorescence response. nih.gov For example, a chelator can be appended to the molecule, and upon binding to a metal ion, a shift in the equilibrium to the open, fluorescent form occurs. nih.gov
The rational design of these sensors relies on a deep understanding of the structure-property relationships. For instance, to create a sensor for a specific analyte, a reactive group that selectively interacts with that analyte is incorporated into the xanthene structure. This interaction then triggers a change in the photophysical properties of the dye. An example of this is a probe for singlet oxygen, where a singlet oxygen-cleavable linker is used to conjugate a fluorogenic rhodol dye to a photosensitizer. rsc.org Upon generation of singlet oxygen, the linker is cleaved, releasing the highly fluorescent rhodol. rsc.org
The following table provides examples of how structural modifications in xanthene derivatives influence their application as sensors:
| Sensor Application | Structural Modification | Mechanism of Action |
| pH Sensors | Protonatable/deprotonatable groups | Changes in absorption and emission spectra upon (de)protonation. muni.cz |
| Metal Ion Sensors | Chelating groups appended to the xanthene core | Analyte binding induces a shift in the spirocyclic equilibrium, leading to fluorescence "turn-on". nih.gov |
| Reactive Oxygen Species (ROS) Sensors | ROS-cleavable linkers or reactive sites | Reaction with ROS leads to the release of a fluorescent species or a change in the fluorophore's properties. rsc.org |
| Enzyme Activity Probes | Enzyme-specific cleavable groups | Enzymatic cleavage of a masking group uncovers the fluorescent xanthene core. mdpi.com |
Computational Prediction of Structure-Property Relationships.uri.edu
Computational chemistry has emerged as a powerful tool for predicting the structure-property relationships of this compound and other xanthene derivatives, significantly aiding in the rational design of new functional dyes. mdpi.comnih.govnih.gov Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate various molecular properties, including absorption and emission wavelengths. goums.ac.irresearchgate.net
These computational approaches allow researchers to screen virtual libraries of compounds and predict their photophysical properties before embarking on time-consuming and resource-intensive synthetic efforts. nih.govresearchgate.net For example, computational methods have been used to investigate the influence of different substituents on the electronic structure and spectral properties of xanthene dyes. nih.gov
While computational predictions provide valuable insights, they often need to be calibrated against experimental data to improve their accuracy. nih.govchemrxiv.org By establishing a correlation between computationally predicted and experimentally observed values for a series of known compounds, more accurate predictions can be made for new, uncharacterized molecules. nih.gov This calibrated computational approach has been successfully used to predict the absorbance and emission maxima of near-infrared rhodamine dyes with high accuracy. nih.govchemrxiv.org
Machine learning models are also being increasingly utilized to predict the properties of xanthene dyes. researchgate.netresearchgate.net These models are trained on large datasets of known dyes and their experimental properties, enabling them to learn complex structure-property relationships and make rapid predictions for new molecular structures. researchgate.net
Influence of Molecular Architecture on Advanced Material Performance
The performance of advanced materials derived from this compound is intrinsically linked to their molecular architecture. Subtle modifications to the core xanthene structure, including the nature and position of various substituents, can profoundly influence the material's physicochemical properties. This relationship allows for the fine-tuning of derivatives for specific applications, such as in optical sensors, fluorescent dyes, and materials with tailored redox characteristics. Research has focused on establishing clear structure-property relationships (SPRs) to guide the rational design of new functional materials.
Key architectural features that are commonly modified include the hydroxyl and carbonyl groups on the xanthene ring and, most frequently, the substituent at the C-9 position. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—and their steric bulk are critical determinants of the final material's performance.
Impact of Substituents on Redox Properties
The redox behavior of this compound derivatives is a key factor in their performance as antioxidant materials. The molecular structure, particularly the substitution pattern on the 9-aryl ring, directly impacts the compound's ability to donate an electron, which can be quantified by its oxidation potential.
Detailed research on a series of 2,6,7-trihydroxy-9-aryl-xanthen-3-one derivatives has demonstrated a clear structure-property relationship. irb.hrresearchgate.net The study utilized cyclic voltammetry to measure the biological oxidation potential of the compounds. It was found that the introduction of electron-donating groups (EDGs) onto the 9-phenyl substituent lowered the oxidation potential, thereby enhancing the material's reducing power or antioxidant capacity. irb.hrresearchgate.net Conversely, electron-withdrawing groups (EWGs) would be expected to increase the oxidation potential, making the compound a less effective antioxidant.
The findings from this research are summarized in the table below, which shows the effect of different substituents on the 9-aryl ring on the first anodic peak potential (Epa1), a measure of the ease of oxidation.
| Compound | Substituent on 9-Aryl Ring | First Anodic Peak Potential (Epa1 in V) |
|---|---|---|
| 9-phenyl-2,6,7-trihydroxy-xanthen-3-one | -H (Unsubstituted) | 0.548 |
| 9-(4-hydroxyphenyl)-2,6,7-trihydroxy-xanthen-3-one | 4'-OH (Electron-Donating) | 0.479 |
| 9-(4-methoxyphenyl)-2,6,7-trihydroxy-xanthen-3-one | 4'-OCH3 (Electron-Donating) | 0.505 |
| 9-(3-fluorophenyl)-2,6,7-trihydroxy-xanthen-3-one | 3'-F (Electron-Withdrawing) | 0.584 |
| 9-(4-fluorophenyl)-2,6,7-trihydroxy-xanthen-3-one | 4'-F (Electron-Withdrawing) | 0.562 |
| 9-(3-chlorophenyl)-2,6,7-trihydroxy-xanthen-3-one | 3'-Cl (Electron-Withdrawing) | 0.583 |
Data sourced from Veljović et al. (2015). irb.hrresearchgate.net
This data clearly illustrates that the molecular architecture, specifically the electronic nature of the substituent on the pendant aryl ring, is a critical parameter for tuning the redox performance of these advanced materials.
Influence of Molecular Structure and Environment on Photophysical Properties
The photophysical properties of this compound derivatives, such as their absorption and emission wavelengths and fluorescence quantum yield, are highly sensitive to their molecular structure and surrounding environment. These characteristics are central to their application as fluorescent probes, sensors, and dyes. icrc.ac.ir
The core structure of xanthene dyes is known for its excellent molar absorptivity and fluorescence in the visible light spectrum. nih.gov Modifications to this structure provide a powerful means to control their optical performance. For example, the substituent on the pendant ring plays a crucial role in maintaining a high fluorescence quantum yield by creating steric hindrance that forces the ring to be orthogonal to the planar xanthene chromophore, which minimizes non-radiative decay pathways. nih.gov
Furthermore, the properties of these dyes can be significantly affected by the polarity of their environment. icrc.ac.irresearchgate.net A study on a novel reactive dye based on the 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) structure demonstrated a positive solvatochromism effect, where the absorption and emission wavelengths shift depending on the polarity of the solvent. icrc.ac.irresearchgate.net This sensitivity to the local environment is a key feature for materials used in chemical sensing applications.
The photophysical data for a xanthene-based reactive dye in various solvents are presented below.
| Solvent | Dielectric Constant | Max Absorption Wavelength (λabs in nm) | Max Emission Wavelength (λem in nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|---|
| Acetone | 20.7 | 465 | 498 | 33 | 0.04 |
| Methanol (B129727) | 32.7 | 482 | 520 | 38 | 0.12 |
| DMF | 36.7 | 485 | 526 | 41 | 0.24 |
| Water | 80.1 | 490 | 538 | 48 | 0.66 |
Data sourced from Pishgar et al. (2022). icrc.ac.irresearchgate.net
The data show a clear bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra as the solvent polarity increases. icrc.ac.irresearchgate.net Concurrently, the fluorescence quantum yield dramatically improves in more polar solvents, highlighting the strong interplay between the dye's molecular architecture and its immediate chemical environment in determining its performance as an advanced optical material. icrc.ac.irresearchgate.net The introduction of specific functional groups, such as strong electron-donating (e.g., amino) or electron-withdrawing (e.g., nitro) groups, can also significantly alter fluorescence intensity through mechanisms like photoinduced electron transfer (PeT). nih.gov
Biological Activity Mechanisms and Interactions Non Clinical Contexts of 6 Hydroxy 3 Xanthen 3 One Analogues
In Vitro Mechanistic Studies of Molecular Recognition (e.g., DNA Binding)
Xanthone (B1684191) derivatives have demonstrated the ability to interact with DNA, a key aspect of their biological activity. These interactions are often non-covalent and can occur through various modes, including intercalation and groove binding. researchgate.net
Studies on 2,6,7-trihydroxyxanthen-3-one derivatives have explored their interaction with calf thymus DNA (CT-DNA). researchgate.net Spectrophotometric titration revealed that a potent antiproliferative derivative binds to CT-DNA via groove binding, with a binding constant of 2.5 x 104 M-1. researchgate.net This suggests a non-covalent interaction. researchgate.net
Furthermore, some xanthone analogues have been specifically designed to recognize and stabilize G-quadruplex (G4) DNA structures. acs.orgmdpi.comnih.gov These non-canonical DNA structures are found in the promoter regions of certain oncogenes. acs.orgnih.gov The binding of these xanthone derivatives to G4 DNA is often characterized by an end-stacking mode, leading to the stabilization of the G4 structure. nih.govresearchgate.net This selective interaction with G4 DNA over duplex DNA is a key area of investigation. mdpi.comnih.gov Dimeric and three-side chain xanthone derivatives have shown particular promise as effective and selective G-quadruplex ligands. mdpi.com
Table 1: In Vitro DNA Binding of Xanthone Analogues
| Compound/Derivative | Target | Binding Mode/Interaction | Key Findings | Reference |
| 2,6,7-trihydroxyxanthen-3-one derivative | Calf Thymus DNA (CT-DNA) | Groove binding | Binding constant of 2.5 x 104 M-1 | researchgate.net |
| Xanthone-based derivatives | G-quadruplex (G4) DNA | End-stacking | Stabilization of G4 DNA structures | acs.orgnih.govresearchgate.net |
| Dimeric and three-side chain xanthones | G-quadruplex (G4) DNA | Not specified | High selectivity for G-quadruplex structures over duplex DNA | mdpi.com |
Enzyme Inhibition Mechanisms (e.g., Kinase Modulation)
The xanthone scaffold is a "privileged structure" capable of interacting with multiple protein receptors, including a variety of enzymes. nih.gov Inhibition of these enzymes is a primary mechanism behind the diverse biological activities of xanthone derivatives.
Kinase Modulation:
Xanthone derivatives have been shown to modulate the activity of several protein kinases, which are crucial regulators of cellular processes. nih.gov For instance, certain synthetic hydroxy and/or methoxyxanthones can activate protein kinase C (PKC) isoforms. researchgate.net In contrast, other derivatives act as inhibitors of kinases like cyclin-dependent kinase-2 (CDK2), which is involved in cell cycle regulation. nih.govresearchgate.net The anticancer activity of some xanthones, such as ananixanthone and caloxanthone B, is thought to be mediated through the inhibition of protein kinases. nih.gov Furthermore, a xanthone glucoside, 2-β-D-glucopyranosyl-1,3,6,7-tetrahydroxy-9H-xanthen-9-one, has been found to inhibit glycogen (B147801) synthase kinase 3β (GSK3β) by binding to its ATP-binding pocket. tandfonline.com
Cholinesterase Inhibition:
A series of 3-O-substituted xanthone derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the nervous system. nih.govnih.gov Kinetic studies of compounds like 3-(4-phenylbutoxy)-9H-xanthen-9-one and ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate revealed a mixed inhibition mechanism. nih.govnih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex.
Other Enzyme Inhibition:
Xanthone derivatives have also been investigated as inhibitors of other enzymes. For example, they can inhibit topoisomerases, enzymes that manage the topology of DNA. nih.govmdpi.com Some derivatives act as noncompetitive inhibitors of adenosine (B11128) triphosphate (ATP) in the context of DNA topoisomerase IIα. nih.gov Additionally, xanthones from mangosteen have been shown to inhibit cytochrome P450 isoforms, which are involved in the metabolism of various compounds. doi.org Halogenated derivatives of 6-hydroxy-3H-xanthen-3-one have been developed as inhibitors of the N6-methyladenosine demethylase FTO. researchgate.net
Table 2: Enzyme Inhibition by Xanthone Analogues
| Enzyme Target | Xanthone Analogue Example | Inhibition Mechanism | Reference |
| Protein Kinase C (PKC) | Hydroxy and/or methoxyxanthones | Activation | researchgate.net |
| Cyclin-Dependent Kinase-2 (CDK2) | Compound 5 (a novel xanthone derivative) | Inhibition | nih.govresearchgate.net |
| Glycogen Synthase Kinase 3β (GSK3β) | 2-β-D-glucopyranosyl-1,3,6,7-tetrahydroxy-9H-xanthen-9-one | ATP-competitive inhibition | tandfonline.com |
| Acetylcholinesterase (AChE) | 3-(4-phenylbutoxy)-9H-xanthen-9-one | Mixed inhibition | nih.govnih.gov |
| DNA Topoisomerase IIα | Various xanthone derivatives | Noncompetitive inhibition of ATP | nih.gov |
| Cytochrome P450 Isoforms | Xanthones from mangosteen | Inhibition | doi.org |
| N6-methyladenosine demethylase FTO | Halogenated 6-hydroxy-3H-xanthen-3-one derivatives | Inhibition | researchgate.net |
Antioxidant Mechanisms at the Molecular Level
Xanthone derivatives are recognized for their potent antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress. mdpi.com The antioxidant capacity of these compounds is influenced by their chemical structure, particularly the presence and position of hydroxyl groups.
The primary mechanisms by which xanthone analogues exert their antioxidant effects include:
Free Radical Scavenging: Hydroxyxanthone derivatives, such as 1,3,7-hydroxyxanthone, are effective scavengers of free radicals. mdpi.com This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. uj.edu.plnih.goviosrjen.org In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, leading to a decrease in its absorbance. uj.edu.pliosrjen.org
Hydrogen Atom Transfer (HAT): In non-polar environments like benzene (B151609), the HAT mechanism is the predominant pathway for free radical scavenging by xanthones. researchgate.net This involves the direct transfer of a hydrogen atom from the antioxidant to the free radical.
Sequential Proton Loss Electron Transfer (SPLET): In aqueous solutions, the SPLET mechanism becomes more favorable. researchgate.net This process involves the deprotonation of the antioxidant followed by the transfer of an electron to the free radical. The phenolic O-H groups are crucial for this mechanism. researchgate.net
Ferric Reducing Antioxidant Power (FRAP): This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). uj.edu.plnih.gov Several xanthone derivatives have demonstrated significant reducing power in FRAP assays. uj.edu.plnih.gov
Studies on 1,2,4-trihydroxyxanthone have shown that it can deactivate free radicals like hydroxyl (HO•), hydroperoxyl (HOO•), and methylperoxyl (CH₃OO•) radicals through competitive HAT and SPLET mechanisms. researchgate.net The reactivity of this xanthone towards free radicals increases with the polarity of the solvent. researchgate.net
Table 3: Antioxidant Activity of Xanthone Derivatives
| Xanthone Derivative | Assay | Key Findings | Reference |
| (R/S)-3 (a 2-(aminomethyl)-9H-xanthen-9-one derivative) | DPPH | 31.7% radical scavenging | uj.edu.plnih.gov |
| (R/S)-3 (a 2-(aminomethyl)-9H-xanthen-9-one derivative) | FRAP | 0.184 ± 0.003 mM Fe²⁺/L | uj.edu.plnih.gov |
| (R)-1 (a 2-(aminomethyl)-9H-xanthen-9-one derivative) | DPPH | 31.4% radical scavenging | uj.edu.pl |
| (R)-1 (a 2-(aminomethyl)-9H-xanthen-9-one derivative) | FRAP | 0.096 ± 0.007 mM Fe²⁺/L | nih.gov |
| 1,3,8-trihydroxy xanthone | DPPH & Ferric chloride assay | Most active antioxidant agent among the tested compounds | iosrjen.org |
Antimicrobial Mechanisms of Action (non-therapeutic development)
Xanthone derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria, including both Gram-positive and Gram-negative species. nih.gov Their mechanisms of action are multifaceted and often involve disruption of bacterial cell structures and functions.
A key mechanism of antibacterial action for many xanthones is the disruption of the bacterial cytoplasmic membrane. nih.govuii.ac.id Amphiphilic xanthone compounds can interfere with the membrane through what is known as an interfacial activity model. uii.ac.id For example, α-mangostin has been shown to have a rapid bactericidal action by disrupting the cytoplasmic membranes of bacteria. nih.gov
Furthermore, some xanthones can induce the release of lipoteichoic acid (LTA) from the cell wall of Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). uii.ac.id LTA is a major component of the Gram-positive cell wall.
In addition to direct antibacterial effects, certain xanthone derivatives can inhibit bacterial virulence factors. This includes the inhibition of efflux pumps, which are responsible for extruding antimicrobial agents from the bacterial cell. mdpi.com By inhibiting these pumps, xanthones can potentially circumvent antimicrobial resistance. mdpi.com They have also been shown to inhibit biofilm formation and quorum sensing in bacteria like Chromobacterium violaceum and Serratia marcescens. mdpi.com
The presence of γ-pyrone and phenolic hydroxyl moieties in the xanthone structure is thought to enhance their antimicrobial activity by increasing hydrophilicity. mdpi.com
Table 4: Antimicrobial Activity of Xanthone Derivatives
| Xanthone Derivative | Target Organism | Mechanism of Action | Reference |
| α-mangostin | Pathogenic S. aureus and MRSA | Disruption of bacterial cytoplasmic membrane | nih.gov |
| Xanthone amphiphilic compounds | Bacteria | Interfacial activity model leading to membrane disruption | uii.ac.id |
| Xanthone derivatives | Gram-positive bacteria | Induction of lipoteichoic acid (LTA) release | uii.ac.id |
| Various xanthone derivatives | Gram-positive and Gram-negative bacteria | Inhibition of efflux pumps | mdpi.com |
| Various xanthone derivatives | Chromobacterium violaceum, Serratia marcescens | Inhibition of biofilm formation and quorum sensing | mdpi.com |
| Xanthones from Garcinia roeperanum | Candida albicans | Selective inhibitory activity | mdpi.com |
Molecular Docking and Dynamics for Ligand-Target Interactions (in silico)
In silico methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and understanding the interactions between xanthone derivatives and their biological targets at the molecular level. innovareacademics.inmdpi.comugm.ac.id These computational techniques provide insights into binding affinities, interaction modes, and the stability of ligand-target complexes.
Molecular docking studies have been employed to investigate the binding of xanthone analogues to a variety of protein targets, including:
Cyclooxygenase-2 (COX-2): Docking studies have shown that xanthone derivatives can form stable complexes with the COX-2 enzyme through non-covalent interactions like hydrogen bonds and hydrophobic interactions. innovareacademics.in
Epidermal Growth Factor Receptor (EGFR): Xanthone-chalcone hybrids have been designed and docked into the active site of EGFR, a key target in cancer therapy. ugm.ac.id
MDM2-p53 Interaction: In silico docking has been used to predict the binding poses of aminated xanthones that disrupt the MDM2-p53 protein-protein interaction, a critical pathway in cancer. mdpi.com
DNA Topoisomerase IIα: Molecular docking has helped to elucidate the interaction between xanthone derivatives and this enzyme, which is involved in DNA replication and repair. nih.gov
Acetylcholinesterase (AChE): Docking studies have revealed that 3-O-substituted xanthone derivatives bind to the active site of AChE through extensive π-π stacking and hydrogen bonding. nih.govnih.gov
Carbonic Anhydrase II (CA II): A variety of xanthone derivatives have been screened in silico for their potential to inhibit CA II. innovareacademics.in
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. MD studies have been used to assess the stability of complexes between xanthone derivatives and targets like EGFR and CDK2. ugm.ac.idjournals.co.zaugm.ac.id These simulations can reveal fluctuations in the protein structure and the ligand's position within the binding site, providing a deeper understanding of the interaction dynamics. journals.co.za
Table 5: In Silico Studies of Xanthone Analogues
| Xanthone Derivative | Target | In Silico Method | Key Findings | Reference |
| Xanthone derivatives | COX-2 | Molecular Docking | Formation of stable complexes through hydrogen and hydrophobic bonds. | innovareacademics.in |
| Xanthone-chalcone hybrids | EGFR | Molecular Docking & MD Simulation | Stable complex formation, with compound 3SH showing the strongest binding energy. | ugm.ac.idugm.ac.id |
| Aminated xanthones | MDM2-p53 | Molecular Docking | Prediction of binding poses that disrupt the protein-protein interaction. | mdpi.com |
| 3-O-substituted xanthones | AChE | Molecular Docking | Binding to the active site via π-π stacking and hydrogen bonds. | nih.govnih.gov |
| Xanthone derivatives | CDK2 & EGFR | Molecular Docking & MD Simulation | Stable interactions within the protein's active site. | journals.co.za |
| 2,6,7-trihydroxyxanthen-3-one derivatives | DNA | Molecular Docking | Proposed binding modes with significant binding energies. | researchgate.net |
Investigation of Interactions with Biomolecules and Cell Components (non-human, non-clinical)
In non-human and non-clinical settings, xanthone derivatives have been shown to interact with various biomolecules and cellular components, leading to a range of biological effects.
Yeast-based Assays:
Yeast cells are often used as a model system to study the effects of compounds on eukaryotic cells. A yeast-based phenotypic assay has been utilized to evaluate the modulatory activity of a series of simple xanthones on different isoforms of protein kinase C (PKC). researchgate.net This assay allows for the screening of compounds that can activate or inhibit PKC isoforms. researchgate.net Similarly, a yeast-based screening assay has been employed to identify xanthone derivatives that can inhibit the MDM2-p53 interaction, thereby activating a p53-dependent pathway. mdpi.com
Interactions with Bacterial Cell Components:
As mentioned in the antimicrobial section, xanthone derivatives interact with key components of bacterial cells. One of the primary mechanisms is the disruption of the bacterial cytoplasmic membrane. nih.govuii.ac.id This interaction is thought to be driven by the amphiphilic nature of some xanthone compounds, which allows them to insert into and destabilize the lipid bilayer. uii.ac.id Furthermore, they can induce the release of lipoteichoic acid from the cell walls of Gram-positive bacteria, indicating a direct interaction with this cell wall component. uii.ac.id
Fungal Cell Interactions:
Xanthones isolated from the fungus Penicillium sp. have demonstrated cytotoxic activity against various cell lines. nih.gov This suggests that these compounds can interact with essential cellular components in these organisms, leading to cell death.
These non-clinical investigations provide a foundational understanding of how 6-hydroxy-3-xanthen-3-one analogues interact with biological systems at a molecular and cellular level, paving the way for further research into their potential applications.
Future Research Trajectories and Interdisciplinary Opportunities for 6 Hydroxy 3 Xanthen 3 One Chemistry
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
The synthesis of xanthenone derivatives is an active area of research, with a continuous drive towards greener, more efficient, and selective methodologies. scielo.brnih.govnih.govcdnsciencepub.comcdnsciencepub.com Traditional methods for preparing 9-aryl-6-hydroxy-3H-xanthen-3-ones often involve harsh reaction conditions, such as high temperatures and the use of strong acids like concentrated sulfuric acid or anhydrous zinc chloride. acs.org
Recent advancements have focused on one-pot, multicomponent reactions, which offer a more streamlined and atom-economical approach. scielo.br These reactions typically involve the condensation of a phenolic compound, an aldehyde, and a cyclic 1,3-dicarbonyl compound. scielo.br The use of eco-friendly catalysts is a key aspect of this evolution. Natural organic acids, such as oxalic acid, have been successfully employed as green catalysts, achieving high yields under solvent-free conditions. scielo.br Other green and reusable catalysts that have shown promise include TiO2-CNTs nanocomposites and glycine (B1666218) in ionic liquids. nih.govcdnsciencepub.com
Ultrasound-assisted synthesis has also emerged as a sustainable technique, often leading to higher yields and significantly reduced reaction times. nih.gov For instance, the use of ZrCl4 as a catalyst under ultrasonic irradiation has proven effective for synthesizing functionalized xanthene derivatives. nih.gov
Future research will likely focus on:
Catalyst Innovation: The design and application of novel, highly efficient, and recyclable catalysts, including nanocatalysts and biocatalysts, to further improve reaction kinetics and selectivity.
Flow Chemistry: The transition from batch to continuous flow synthesis to enhance scalability, safety, and process control.
Asymmetric Synthesis: The development of stereoselective synthetic routes to produce enantiomerically pure xanthenone derivatives, which is crucial for many biological applications.
Combinatorial Chemistry: The use of combinatorial approaches to rapidly generate diverse libraries of xanthenone derivatives for high-throughput screening.
Exploration of Advanced Spectroscopic Techniques for Real-time Monitoring and Characterization
A thorough understanding of the structure and properties of 6-hydroxy-3-xanthen-3-one and its derivatives is paramount for their application. Advanced spectroscopic techniques are indispensable tools for this purpose.
Currently, the characterization of these compounds relies on a suite of standard analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. researchgate.netirb.hr However, characterization can be complicated by factors such as poor solubility and tautomerization on the NMR time scale, which can lead to broadened or missing signals. acs.org Two-dimensional NMR techniques like COSY, HMQC, and HMBC are often necessary for unambiguous assignment of all protons and carbons. irb.hr
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the C=O stretching vibrations of the ketone and the characteristic bands of the phenyl groups. researchgate.netirb.hr
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and confirm the elemental composition of the synthesized compounds. irb.hruniroma1.it
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of these molecules in the solid state. scielo.br
Future research directions in this area include:
In-situ and Operando Spectroscopy: The application of techniques like in-situ IR and Raman spectroscopy to monitor reaction progress in real-time, providing valuable insights into reaction mechanisms and kinetics.
Advanced Mass Spectrometry: The use of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) for detailed structural fragmentation analysis and the identification of complex mixtures.
Time-Resolved Spectroscopy: Employing ultrafast spectroscopic methods to study the excited-state dynamics of fluorescent xanthenone derivatives, which is crucial for their application in sensors and imaging.
Solid-State NMR: Utilizing solid-state NMR to characterize insoluble or poorly soluble derivatives and to study their interactions in solid matrices.
Integration into Hybrid Functional Materials for Enhanced Performance
The unique photophysical and chemical properties of this compound derivatives make them attractive building blocks for the creation of advanced hybrid materials. These materials can exhibit synergistic properties that surpass those of their individual components.
Potential areas of exploration include:
Polymer-Xanthenone Conjugates: Covalently linking xanthenone fluorophores to polymer backbones to create fluorescent polymers for applications in sensing, imaging, and light-emitting devices. The functionalization of polymers with specific recognition units can lead to highly selective sensors.
Graphene-Based Hybrids: The integration of xanthenone derivatives with graphene or graphene oxide to develop novel materials for water purification, catalysis, and energy storage. mdpi.com For instance, magnetic metal oxide/graphene oxide composites functionalized with xanthenone-based chelators could be used for the efficient removal of heavy metal ions from water. mdpi.com
Nanoparticle Conjugates: Attaching xanthenone derivatives to the surface of nanoparticles (e.g., gold, silica (B1680970), quantum dots) to create multifunctional nanoprobes for targeted drug delivery and bioimaging.
Metal-Organic Frameworks (MOFs): Incorporating xanthenone-based ligands into the structure of MOFs to create porous materials with tailored optical and catalytic properties.
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, intuition-driven drug discovery and materials design. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity. nih.govnih.gov
Future applications in this domain include:
Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activity, and spectroscopic signatures of novel xanthenone derivatives. researchgate.net This can help to prioritize synthetic targets and reduce the number of costly and time-consuming experiments.
De Novo Design: Utilizing generative AI models to design new xanthenone derivatives with desired properties. These models can learn the underlying patterns in existing data to propose novel structures that are likely to be active.
Structure-Activity Relationship (SAR) Studies: Employing ML algorithms to identify the key structural features that govern the activity of xanthenone derivatives. nih.gov This can provide valuable insights for lead optimization in drug discovery.
Reaction Optimization: Using AI to optimize reaction conditions for the synthesis of xanthenone derivatives, leading to higher yields and purities.
New Frontiers in Analytical Chemistry and Environmental Science Applications
The inherent fluorescence of many this compound derivatives makes them highly valuable in analytical chemistry. zfin.org Their ability to act as chemosensors for metal ions and other analytes is a particularly promising area of research.
Future directions include:
Ultrasensitive Detection: Designing novel xanthenone-based fluorescent probes for the ultrasensitive and selective detection of environmentally relevant pollutants, such as heavy metals and organic contaminants.
Bioimaging Agents: Developing cell-permeable xanthenone derivatives for the real-time imaging of biological processes and the detection of disease biomarkers within living cells.
Environmental Remediation: Exploring the use of xanthenone-functionalized materials for the removal of pollutants from water and soil. Their chelating properties could be harnessed for the sequestration of toxic metal ions. mdpi.com
Elucidation of Complex Reaction Mechanisms and Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. While plausible mechanisms have been proposed for many reactions, detailed experimental and computational studies are often lacking. mdpi.commdpi.com
Future research should focus on:
Computational Chemistry: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. scielo.brresearchgate.net This can provide valuable insights into the regioselectivity and stereoselectivity of reactions.
Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, providing direct evidence for proposed reaction mechanisms.
Kinetic Studies: Performing detailed kinetic studies to determine the rate laws and activation parameters for key reaction steps.
Investigation of Xanthenone Derivatives in Green Catalysis and Energy Applications
The development of sustainable technologies is a major global challenge. Xanthenone derivatives have the potential to contribute to this effort in the areas of green catalysis and energy.
Promising research avenues include:
Photocatalysis: Investigating the use of xanthenone derivatives as photosensitizers in photocatalytic reactions for organic synthesis and environmental remediation. Their strong absorption in the visible region makes them ideal candidates for harnessing solar energy.
Organic Light-Emitting Diodes (OLEDs): Designing and synthesizing novel xanthenone derivatives with high quantum yields and tunable emission colors for use as emitters in OLEDs. spiedigitallibrary.org Theoretical studies have already explored the potential of xanthenone derivatives as blue thermally activated delayed fluorescence (TADF) emitters. researchgate.net
Dye-Sensitized Solar Cells (DSSCs): Exploring the use of xanthenone-based dyes as sensitizers in DSSCs to improve their power conversion efficiency and long-term stability.
Q & A
Q. How can the structural conformation of 6-Hydroxy-3-xanthen-3-one be experimentally validated?
Methodological Answer: To confirm the molecular structure, employ X-ray crystallography (e.g., using SHELX software for refinement ), complemented by spectroscopic techniques:
- NMR : Analyze H and C NMR spectra to verify proton environments and carbon frameworks.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- FT-IR : Identify functional groups (e.g., carbonyl and hydroxyl stretches).
Cross-reference experimental data with computational predictions (e.g., PubChem-derived InChI or InChIKey ).
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and tightly sealed goggles .
- Ventilation : Work in a fume hood to minimize inhalation risks.
- Waste Disposal : Follow institutional guidelines for phenolic compounds.
- Emergency Protocols : Maintain spill kits and neutralize acidic/basic residues before disposal.
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer: While direct synthesis data are limited, analogous xanthones are synthesized via:
- Friedel-Crafts Acylation : Cyclization of substituted benzophenones.
- Oxidative Coupling : Using FeCl or MnO to couple phenolic precursors.
Optimize reaction conditions (solvent, catalyst) based on literature precedents . Validate purity via HPLC or TLC with UV-vis detection.
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in the photophysical properties of this compound?
Methodological Answer:
- TD-DFT Calculations : Simulate UV-vis absorption spectra (e.g., Gaussian or ORCA software) and compare with experimental data to identify solvent effects or tautomeric forms .
- Solvatochromism Studies : Measure absorption/emission in varying solvents (polar vs. non-polar) to correlate with computed dipole moments.
- Critical Analysis : Address outliers by refining basis sets or considering excited-state proton transfer mechanisms .
Q. What statistical methods are appropriate for validating analytical assays of this compound in complex matrices?
Methodological Answer:
- Calibration Curves : Use linear regression (R > 0.99) with triplicate measurements.
- Limit of Detection (LOD) : Calculate via .
- ANOVA : Compare inter-day/intra-day precision.
- Robustness Testing : Vary HPLC parameters (flow rate, column temperature) to assess method stability .
Q. How can researchers reconcile conflicting data on the reactivity of this compound under acidic vs. basic conditions?
Methodological Answer:
- pH-Dependent Kinetics : Conduct reaction rate studies (UV-vis monitoring) across pH 2–12.
- Isolation of Intermediates : Use stopped-flow techniques or freeze-quench NMR to capture transient species.
- Mechanistic Probes : Introduce isotopic labeling (e.g., O) to track oxygen participation in hydrolysis pathways .
Q. What strategies enable selective functionalization of this compound for derivative synthesis?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Target electron-rich positions (C-4 or C-5) using HNO/HSO for nitration.
- Protection/Deprotection : Temporarily block the hydroxyl group with TBSCl before introducing substituents .
- Cross-Coupling : Apply Suzuki-Miyaura reactions with boronic acids to append aryl groups. Validate regioselectivity via X-ray crystallography .
Data Presentation & Critical Analysis
Q. How should researchers present conflicting spectral data in publications?
Methodological Answer:
- Tabular Summaries : Compare peak assignments (experimental vs. theoretical) with error margins.
- Supplementary Materials : Include raw spectra and computational input files.
- Error Analysis : Discuss instrumental limitations (e.g., NMR sensitivity) and calibration uncertainties .
Q. What frameworks support reproducibility in studies involving this compound?
Methodological Answer:
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
- Open-Source Tools : Use platforms like Zenodo for raw data sharing.
- Collaborative Validation : Partner with independent labs to replicate key experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
